Isolation and Pharmacological Profiling of Trigochinin C from Trigonostemon chinensis: A Technical Guide
Executive Summary Trigonostemon chinensis Merr., a member of the Euphorbiaceae family distributed across tropical and subtropical Asia, is a prolific source of structurally complex secondary metabolites[1]. Among its div...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Trigonostemon chinensis Merr., a member of the Euphorbiaceae family distributed across tropical and subtropical Asia, is a prolific source of structurally complex secondary metabolites[1]. Among its diverse phytochemical profile, the have garnered significant attention in drug discovery[2]. Trigochinin C, a novel diterpene isolated from the twigs and leaves of this plant, exhibits notable pharmacological potential due to its [1],[3]. This technical guide provides a rigorous, self-validating methodology for the extraction and purification of Trigochinin C, alongside a mechanistic analysis of its bioactivity.
Phytochemical Context & Structural Biology
Daphnane-type diterpenoids are characterized by a rigid tricyclic carbon skeleton (typically a 5/7/6 fused ring system) and are known for a wide spectrum of biological activities, including[4],[2]. Trigochinin C (Molecular Formula: C
38
H
42
O
11
) is distinguished by its [1]. The presence of distinct hydroxyl and ester carbonyl groups dictates its spatial conformation, enabling it to interact with the ATP-binding pocket or allosteric sites of kinase domains[1].
Self-Validating Extraction and Isolation Workflow
The isolation of daphnane diterpenes requires a multi-dimensional chromatographic approach to separate the target compounds from structurally similar analogs and complex plant matrices[1]. The following protocol establishes a self-validating system where each phase includes a quality control checkpoint to ensure causal progression.
Causality of Matrix and Solvent Selection
The extraction utilizes 95% Ethanol (EtOH) at room temperature. The high ethanol concentration effectively penetrates the cellular matrix to while minimizing the co-extraction of highly polar, water-soluble polysaccharides[1]. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) acts as the primary purification gate, selectively enriching the diterpenoid fraction[1].
Step-by-Step Methodology
Step 1: Matrix Preparation
Air-dry the leaves and twigs of T. chinensis (e.g., 6.0 kg) at room temperature to prevent the thermal degradation of heat-sensitive ester bonds[1]. Pulverize the material to a fine powder (40–60 mesh) to maximize the surface-area-to-solvent ratio.
Step 2: Ethanolic Extraction
Macerate the pulverized powder in 95% EtOH (e.g., 3 × 20 L) at room temperature for 48 hours per cycle[1].
Validation Checkpoint: Evaporate a 1 mL aliquot of the extract and spot it on a Thin Layer Chromatography (TLC) plate. Spray with 10% vanillin-sulfuric acid and apply heat; the emergence of characteristic purple/red spots confirms the successful extraction of terpenoid scaffolds.
Step 3: Liquid-Liquid Partitioning
Concentrate the combined ethanolic extract under reduced pressure to yield a crude residue. Suspend this residue in distilled water and partition sequentially with EtOAc (3 × 5 L)[1].
Causality: This phase separation removes highly polar contaminants (aqueous phase) and concentrates the daphnane diterpenes in the EtOAc fraction.
Step 4: Primary Chromatographic Fractionation
Subject the EtOAc-soluble fraction to MCI gel CHP20P column chromatography, eluting with a gradient of MeOH/H
2
O (from 40:60 to 90:10, v/v)[1].
Causality: MCI gel is a macroporous resin that efficiently removes highly lipophilic pigments (like chlorophyll) and polymeric polyphenols, acting as a critical cleanup step before higher-resolution silica gel chromatography.
Step 5: Size-Exclusion and Final Purification
Pass the enriched sub-fractions through a Sephadex LH-20 column eluted with MeOH. This separates molecules based on hydrodynamic volume, isolating the diterpenes from smaller organic impurities[2]. Finally, purify the target fraction using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Trigochinin C[1].
Validation Checkpoint: Assess the final isolate via analytical HPLC (targeting >95% purity) and confirm its identity using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which must yield an m/z of 697.2631 [M + Na]
+
[1].
Figure 1: Self-validating extraction and isolation workflow for Trigochinin C.
Pharmacological Mechanism: MET Tyrosine Kinase Inhibition
The MET proto-oncogene encodes a receptor tyrosine kinase that is critical for embryonic development, but its and metastasis[5],[6]. Under physiological conditions, the binding of Hepatocyte Growth Factor (HGF) to the extracellular domain of MET induces of specific tyrosine residues (e.g., Y1234 and Y1235) within the activation loop of the kinase domain[7],[6].
This autophosphorylation triggers a cascade of downstream intracellular signaling pathways, most notably the[5],[8]. The hyperactivation of these pathways promotes tumor cell proliferation, survival, motility, and invasive growth[7].
Trigochinin C functions as a targeted inhibitor of this pathway. In vitro assays demonstrate that Trigochinin C[1],[3]. By interfering with the kinase domain, Trigochinin C prevents the crucial autophosphorylation step, thereby decoupling the MET receptor from its downstream effectors and halting the oncogenic signaling cascade[1],[5].
Figure 2: MET signaling pathway and targeted kinase inhibition by Trigochinin C.
Quantitative Data Summaries
The physicochemical properties and pharmacological efficacy of Trigochinin C are summarized in the tables below. The inhibition assay utilized SU11274, a standard small-molecule MET inhibitor, as a positive control to benchmark the diterpene's potency[1].
Table 1: Physicochemical & Extraction Data of Trigochinin C
Table 2: Comparative MET Tyrosine Kinase Inhibition
Compound / Control
Target
IC
50
Value
Trigochinin C
MET Tyrosine Kinase
1.95 μM
SU11274 (Positive Control)
MET Tyrosine Kinase
10.0 nM (0.01 μM)
Trigochinin A
MET Tyrosine Kinase
> 10 μM (Inactive)
Trigochinin B
MET Tyrosine Kinase
> 10 μM (Inactive)
References[1] Title: Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. Source: Organic Letters (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/ol9028995[4] Title: Trigochilides A and B, Two Highly Modified Daphnane-Type Diterpenoids from Trigonostemon chinensis. Source: Organic Letters (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/ol901946c[3] Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Source: International Journal of Molecular Sciences (MDPI). URL:https://www.mdpi.com/1422-0067/25/11/5623[2] Title: A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. Source: Molecules (MDPI). URL:https://www.mdpi.com/1420-3049/24/9/1838[5] Title: MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Source: International Journal of Molecular Sciences (MDPI). URL:https://www.mdpi.com/1422-0067/23/22/13876[7] Title: MET molecular mechanisms and therapies in lung cancer. Source: PMC / NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225016/[6] Title: Targeting Receptor Tyrosine Kinase MET in Cancer: Small Molecule Inhibitors and Clinical Progress. Source: Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jm401340p[8] Title: Biology of MET: a double life between normal tissue repair and tumor progression. Source: Translational Lung Cancer Research. URL:https://tlcr.amegroups.org/article/view/3618/4348
Trigochinin C: Structural Elucidation, Stereochemical Revision, and Kinase Inhibitory Profiling of a Novel Daphnane Diterpene
Executive Summary The genus Trigonostemon (Euphorbiaceae) has long been a rich reservoir of structurally diverse and biologically potent diterpenoids[1]. Among these, daphnane-type diterpenes are of particular interest d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The genus Trigonostemon (Euphorbiaceae) has long been a rich reservoir of structurally diverse and biologically potent diterpenoids[1]. Among these, daphnane-type diterpenes are of particular interest due to their complex polycyclic architectures and significant pharmacological profiles. This technical guide provides an in-depth analysis of Trigochinin C , a highly oxygenated daphnane diterpene isolated from the leaves and twigs of Trigonostemon chinensis[2].
Characterized by an unprecedented 4,6-oxetane ring and a 9,12,14-orthobenzoate motif, the structural elucidation of Trigochinin C not only expanded the chemical space of daphnane diterpenes but also provided the definitive crystallographic and spectroscopic evidence required to correct historical misassignments of C-6 stereochemistry in related compounds (e.g., trigonothyrins A−C)[3]. Furthermore, Trigochinin C exhibits targeted biological activity, acting as a significant inhibitor of MET tyrosine kinase[4].
Structural Architecture and Spectroscopic Causality
The structural elucidation of Trigochinin C relies on a self-validating matrix of high-resolution mass spectrometry (HRESIMS) and orthogonal nuclear magnetic resonance (NMR) techniques.
Molecular Formula and the Unprecedented Oxetane Ring
Initial HRESIMS analysis of Trigochinin C yielded an ion at m/z 697.2631 [M + Na]+, establishing the molecular formula as C38H42O11[2]. This formula dictates a high degree of unsaturation. While 1D NMR and IR spectroscopy readily identified the presence of hydroxyls (3560, 3450 cm⁻¹) and ester carbonyls (1736 cm⁻¹), mapping the carbon skeleton required 2D NMR[3].
The causality of using Heteronuclear Multiple Bond Correlation (HMBC) in this context is critical. Two highly deshielded quaternary carbons were observed at δC 92.8 (C-4) and δC 84.8 (C-6). Because these carbons lack attached protons, standard COSY or HSQC cannot map them. HMBC was deployed to trace long-range ¹³C-¹H couplings from adjacent protons. The calculation of degrees of unsaturation revealed an unaccounted ring after assembling the standard daphnane tricyclic core and the orthobenzoate group. The severe downfield shifts of C-4 and C-6, combined with the unsaturation index, definitively proved the existence of an oxygen bridge, establishing the unprecedented 4,6-oxetane ring [3].
The 9,12,14-Orthobenzoate Motif
Another hallmark of Trigochinin C is the presence of an orthobenzoate group. A typical quaternary carbon resonating at δC 108.8 (C-1′) was indicative of an orthoester. HMBC correlations from H-12, H-14, and H-3′ to C-1′ self-validated the assignment of a 9,12,14-orthobenzoate moiety, locking the upper hemisphere of the daphnane core into a rigid cage-like conformation[3].
Caption: Logical progression of the spectroscopic elucidation and stereochemical assignment.
Stereochemical Revision of Trigonothyrins
A critical contribution of the Trigochinin C discovery was the correction of existing literature. Prior to this, a similar 4,6-oxetane ring was reported in trigonothyrins A−C, but with a different stereochemistry assigned at the C-6 position[2].
The Logic of Revision:
Spectroscopic Parity: Extensive comparison of the NMR data between trigochinins A−C and trigonothyrins A−C revealed that the proton and carbon resonances of the 4,6-oxetane ring and its adjacent atoms were virtually identical[3].
Crystallographic Grounding: The structure of the closely related analog, Trigochinin A, was unambiguously determined via single-crystal X-ray diffraction[2].
Experimental Methodologies
The following protocols detail the self-validating systems used to isolate and evaluate Trigochinin C.
Protocol 1: Extraction and Isolation Workflow
The isolation strategy exploits the differential polarity of plant metabolites. By utilizing a liquid-liquid partition system, highly polar interferents (like tannins and sugars) are stripped away, enriching the moderately polar diterpenoid fraction.
Extraction: Pulverize 6 kg of air-dried leaves and twigs of Trigonostemon chinensis. Extract the powder with 95% EtOH at room temperature (3 times). Causality: 95% EtOH effectively penetrates the cellulosic plant matrix while possessing the optimal dielectric constant to solubilize oxygenated diterpenes[2].
Partitioning: Concentrate the ethanolic extract (yielding ~314 g) and suspend it in water. Partition the suspension with Ethyl Acetate (EtOAc). Causality: This creates a self-validating polarity gradient; the EtOAc fraction (91 g) selectively captures the daphnane diterpenes, leaving highly polar glycosides in the aqueous layer[2].
Primary Chromatography: Subject the EtOAc fraction to silica gel column chromatography, eluting with a step gradient of petroleum ether/EtOAc (5/1, v/v).
High-Resolution Purification: Purify the target sub-fraction using silica gel chromatography eluted with an isocratic mixture of CH₂Cl₂/MeOH (100/1, v/v) to yield Trigochinin C (7 mg) as a white powder[2].
Caption: Step-by-step isolation workflow of Trigochinin C from plant material.
Protocol 2: MET Tyrosine Kinase Inhibition Assay
Trigochinin C was evaluated for its ability to inhibit MET tyrosine kinase, an enzyme heavily implicated in oncogenic signaling pathways.
Assay Preparation: Utilize an enzyme-linked immunosorbent assay (ELISA) format. Coat microtiter plates with a poly(Glu,Tyr) substrate.
Enzyme Incubation: Introduce recombinant MET tyrosine kinase along with ATP and varying concentrations of Trigochinin C (test) or SU11274 (positive control).
Detection: Following incubation, apply an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Causality: The HRP conjugate provides a highly sensitive, colorimetric readout that is directly proportional to the amount of phosphorylated substrate.
Quantification: Measure absorbance to calculate the IC₅₀. A reduction in signal validates that Trigochinin C successfully prevented the kinase from phosphorylating the substrate[3].
Quantitative Data Summaries
The following tables synthesize the core physicochemical, spectroscopic, and pharmacological data for Trigochinin C.
Table 1: Physicochemical & Structural Properties of Trigochinin C
Parameter
Value
Analytical Causality
Molecular Formula
C38H42O11
Derived from HRESIMS; dictates unsaturation index.
Exact Mass
m/z 697.2631 [M + Na]+
Confirms molecular weight and elemental composition.
Optical Rotation
[α]²¹D + 42.0 (c 0.19, MeOH)
Baseline metric for chiral purity.
UV λmax (MeOH)
230.8 nm (log ε 4.17)
Indicates conjugated systems within the molecule.
IR Absorptions (KBr)
3560, 3450, 1736 cm⁻¹
Confirms the presence of free hydroxyls and ester carbonyls.
Key Structural Motifs
4,6-oxetane ring, 9,12,14-orthobenzoate
Mapped via HMBC; defines the unique daphnane cage.
Table 2: MET Tyrosine Kinase Inhibition Profiling
Compound
Target
IC₅₀ Value
Role in Assay
Trigochinin C
MET Tyrosine Kinase
1.95 μM
Test Compound
SU11274
MET Tyrosine Kinase
10.0 nM
Validated Positive Control
Data Interpretation: While Trigochinin C exhibits a higher IC₅₀ than the highly optimized synthetic inhibitor SU11274, an IC₅₀ of 1.95 μM represents significant, targeted biological activity for a naturally occurring, unoptimized diterpene scaffold[2],[4].
Targeting the HGF/c-MET Axis: A Technical Whitepaper on Tyrosine Kinase Inhibition by Natural Compounds
Executive Summary The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by hepatocyte growth factor (HGF), drives critical oncogenic pathways including tumor proliferati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by hepatocyte growth factor (HGF), drives critical oncogenic pathways including tumor proliferation, survival, and metastasis[1][2]. While synthetic small-molecule inhibitors (e.g., crizotinib, tivantinib) have been developed, their clinical efficacy is frequently limited by acquired resistance and off-target toxicity[1][2]. Natural products—often classified as "fourth-generation inhibitors"—offer a diverse chemical space with favorable polypharmacology and lower toxicity profiles[3]. This technical whitepaper provides an in-depth analysis of natural compounds targeting the c-MET kinase domain, detailing the structural thermodynamics of binding and providing self-validating experimental protocols for drug discovery.
Mechanistic Foundation: The HGF/c-MET Signaling Axis
The MET proto-oncogene encodes a heterodimeric transmembrane receptor[1]. In the canonical signaling pathway, the binding of HGF induces receptor dimerization and the autophosphorylation of specific tyrosine residues within the intracellular kinase domain[2]. These phosphorylated residues act as high-affinity docking sites for adaptor proteins such as Gab1 and Grb2, which subsequently activate downstream cascades including the PI3K/AKT and RAS/MAPK pathways[2][4].
Fig 1. HGF/c-MET signaling cascade and targeted kinase inhibition by natural compounds.
Structural Biology & Thermodynamics of c-MET Inhibition
Natural compounds exert their inhibitory effects primarily by binding to the ATP-binding pocket of the c-MET kinase domain[1]. High-affinity binding is structurally characterized by hydrogen bond formation with key amino acid residues in the hinge region, specifically Pro1158 and Met1160, which is a structural hallmark of effective kinase domain inhibitors[3].
Recent consensus molecular docking and Molecular Dynamics (MD) simulations have identified several highly potent natural scaffolds. For instance, compounds from the ZINC database (e.g., ZINC98063878) demonstrate superior binding free energies compared to clinical reference drugs like crizotinib, driven by strong van der Waals and electrostatic interactions. Furthermore, polypharmacological natural products like chrysoeriol exhibit dual inhibition of c-MET and VEGFR2, providing a mechanistic advantage against drug-resistant tumors[5].
Quantitative Profiling of Natural c-MET Inhibitors
To ensure scientific integrity and reproducibility, the evaluation of natural compounds as c-MET inhibitors must follow a rigorous, self-validating pipeline. This involves transitioning from in silico thermodynamic predictions to in vitro biochemical assays, and finally to in cellulo functional validation.
Fig 2. Self-validating workflow for discovering and evaluating natural c-MET inhibitors.
Protocol 1: Computational Screening and Thermodynamic Validation
Causality: Simple molecular docking often yields false positives due to the neglect of solvent effects and receptor flexibility. To establish trustworthiness, we employ Molecular Dynamics (MD) coupled with MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate true thermodynamic binding free energy[3].
Library Preparation & Filtering: Retrieve natural compound structures (e.g., from ZINC or NPA databases). Apply Lipinski's Rule of Five and PAINS (Pan Assay Interference Compounds) filters.
Rationale: PAINS filtering eliminates compounds that show artificial assay activity via membrane disruption or non-specific covalent binding, ensuring only true target-specific scaffolds proceed.
Consensus Docking: Dock the filtered library against the active conformation of the c-MET kinase domain using AutoDock Vina and Glide. Select compounds that form critical hydrogen bonds with the hinge region (Pro1158, Met1160)[3].
Molecular Dynamics (MD) Simulation: Solvate the top protein-ligand complexes in a water box, neutralize with counter-ions, and run a 30 ns to 100 ns simulation. Monitor the Root Mean Square Deviation (RMSD) to ensure structural stability (target RMSD < 0.25 nm).
MM/PBSA Calculation: Extract snapshots from the stable trajectory phase to calculate binding free energy, isolating the van der Waals and electrostatic contributions to confirm thermodynamic favorability.
Protocol 2: In Vitro Kinase Assay and Cellular Phosphorylation Analysis
Causality: A compound may bind in silico but fail in vitro due to insolubility, or fail in cellulo due to poor membrane permeability. This two-tier protocol isolates direct kinase inhibition before validating intracellular target engagement[6][7].
Recombinant c-MET Kinase Assay:
Incubate purified recombinant c-MET kinase domain (10 µM) with varying concentrations of the natural compound (e.g., chrysoeriol or herbacetin)[5][6].
Add ATP at a concentration equal to its
Km
for c-MET.
Rationale: Maintaining ATP at
Km
ensures that competitive inhibitors can be accurately evaluated without being outcompeted by saturating ATP levels.
Measure kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the
IC50
and
Kd
values[5][6].
Cellular Target Engagement (Western Blotting):
Culture c-MET-addicted cancer cell lines (e.g., Hep3B or MDA-MB-231) and serum-starve for 24 hours to reduce baseline kinase activity[6][7].
Pre-treat cells with the natural compound (e.g., resveratrol at 60 µM) for 2 hours, followed by stimulation with HGF (50 ng/mL) for 15 minutes[6][7].
Lyse cells in RIPA buffer containing phosphatase inhibitors.
Rationale: Phosphatase inhibitors prevent the artificial degradation of the phosphorylated signal during sample preparation.
Perform Western blotting using primary antibodies against total c-MET and phospho-c-MET (Tyr1234/1235). A reduction in the p-MET/total MET ratio confirms intracellular target inhibition[6][7].
Translational Potential & Polypharmacology
The clinical bottleneck for synthetic c-MET inhibitors like tivantinib often lies in acquired resistance and dose-limiting toxicities[1]. Natural compounds circumvent these issues through polypharmacology—the ability to simultaneously modulate multiple targets. For example, chrysoeriol's dual inhibition of c-MET and VEGFR2 tackles both tumor proliferation and angiogenesis simultaneously, mitigating the compensatory upregulation pathways that typically lead to drug resistance[5]. Furthermore, compounds like resveratrol not only inhibit the kinase activity but also promote the downregulation and autophagic degradation of the c-MET receptor itself[7][8].
Early-Stage Research on Trigochinin C Bioactivity: A Technical Guide to Structural Elucidation and MET Kinase Inhibition
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The genus Trigonostemon (Euphorbiaceae) has long been recognized as a proli...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The genus Trigonostemon (Euphorbiaceae) has long been recognized as a prolific source of structurally diverse and biologically potent secondary metabolites, yielding over 200 unique compounds in recent decades[1]. Among these, daphnane-type diterpenes have garnered significant attention in early-stage drug discovery due to their complex oxygenation patterns and potent bioactivities.
This whitepaper provides an in-depth technical analysis of Trigochinin C (Molecular Formula: C38H42O11), a highly oxygenated daphnane diterpene isolated from the leaves and twigs of Trigonostemon chinensis[2]. Featuring a rare high-energy 4,6-oxetane ring, Trigochinin C has demonstrated significant targeted inhibition against the MET tyrosine kinase—a critical driver of oncogenic proliferation and metastasis[2]. This guide details the causality behind its structural elucidation, the mechanistic rationale of its bioactivity, and provides self-validating experimental workflows for its isolation and biological evaluation.
Chemical Profile & Structural Validation
Daphnane diterpenes are notoriously difficult to characterize due to their rigid, highly substituted polycyclic systems. Trigochinin C is distinguished by its 4,6-oxetane moiety—a high-energy, non-aromatic heterocycle. The incorporation of an oxetane ring into biomolecules restricts conformational flexibility, which can significantly enhance binding affinity to target kinases while improving pharmacokinetic parameters such as aqueous solubility[3].
The Causality of Analytical Choices
Historically, reliance on 1D and 2D NMR spectroscopy alone has led to misassignments in complex diterpenes. In the foundational study of Trigochinins A–C, researchers noted that the NMR proton and carbon resonances of the 4,6-oxetane ring were nearly identical to the previously reported "trigonothyrins A–C"[2].
To definitively resolve this, the research team employed Single-Crystal X-ray Diffraction (using Cu Kα radiation) on the closely related Trigochinin A, combined with Circular Dichroism (CD) spectral analogy [2].
Why X-ray and CD? X-ray crystallography provides unambiguous spatial atomic mapping, while CD analysis confirms the absolute configuration of chiral centers in solution.
The Result: This rigorous, multi-modal analytical approach proved that the C-6 stereochemistry of the previously reported trigonothyrins required revision to match that of the trigochinins[2]. This highlights the self-correcting nature of rigorous structural elucidation in natural product chemistry.
Bioactivity Profile: MET Tyrosine Kinase Inhibition
The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a prime therapeutic target in oncology. Aberrant MET signaling drives the PI3K/AKT and RAS/MAPK pathways, promoting tumor cell proliferation, survival, and invasive metastasis.
Trigochinin C acts as a potent inhibitor of MET tyrosine kinase activity. The presence of the oxygen-rich cyclobutane (oxetane) ring is hypothesized to contribute to its molecular stability and pharmacological potency, allowing it to interface effectively with the kinase domain[3].
MET Tyrosine Kinase signaling pathway inhibited by Trigochinin C.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory quality control checkpoints.
Protocol 4.1: Extraction and Isolation of Trigochinin C
Step 1: Primary Extraction. Air-dried powder of T. chinensis leaves and twigs is extracted with methanol at room temperature. Rationale: Methanol effectively penetrates plant cell walls and solubilizes moderately polar oxygenated diterpenes.
Step 2: Solvent Partitioning. The crude extract is suspended in water and partitioned sequentially with petroleum ether and ethyl acetate (EtOAc). Rationale: This step removes highly non-polar lipids and concentrates the daphnane diterpenes in the EtOAc fraction.
Step 3: Silica Gel Chromatography. The EtOAc fraction is subjected to silica gel column chromatography, eluting with a petroleum ether/EtOAc gradient (e.g., 5/1, v/v)[2].
Step 4: HPLC Purification. The active fraction is purified via High-Performance Liquid Chromatography using a CH2Cl2/MeOH (100/1, v/v) solvent system[2]. Rationale: This specific non-polar to slightly polar gradient provides the exact chromatographic resolution required to separate Trigochinin C from its structurally similar analogs (Trigochinins A and B).
Validation Checkpoint: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) must be performed on the final isolate. The protocol is only validated if the positive mode ESIMS yields an exact mass of m/z 697.2631[M + Na]+, confirming the C38H42O11 formula[2].
Protocol 4.2: In Vitro MET Tyrosine Kinase Assay
Step 1: Enzyme Preparation. Purified recombinant MET kinase domain is incubated in an assay buffer optimized for kinase stability.
Step 2: Compound Introduction. Trigochinin C is introduced at varying concentrations (dose-response setup) alongside a vehicle control (DMSO).
Step 3: ATP-Competitive Evaluation. ATP and a specific peptide substrate are added to initiate the phosphorylation reaction. The degree of inhibition is quantified via radiometric or fluorescence resonance energy transfer (FRET) readouts.
Validation Checkpoint: The assay must run in parallel with SU11274 , a well-established, highly specific small-molecule MET inhibitor[2]. The assay data is only considered valid if the SU11274 positive control yields an IC50 value within its standard reference range (~10.0 nM).
Self-validating experimental workflow for Trigochinin C isolation and bioassay.
Quantitative Data Summary
The following table summarizes the targeted bioactivity of Trigochinin C against MET tyrosine kinase, benchmarked against the industry-standard positive control[2].
Compound
Molecular Target
IC50 Value
Validation Control
Control IC50 Value
Trigochinin C
MET Tyrosine Kinase
1.95 μM
SU11274
10.0 nM
Data Interpretation: While Trigochinin C exhibits micromolar potency compared to the nanomolar potency of the optimized synthetic inhibitor SU11274, an IC50 of 1.95 μM for a naturally isolated, unoptimized diterpene represents a highly significant starting point for lead optimization.
Future Directions in Drug Development
The discovery of Trigochinin C opens several avenues for targeted drug development:
Structure-Activity Relationship (SAR) Studies: The ester carbonyl groups and hydroxyls on the daphnane skeleton provide excellent synthetic handles. Modifying these functional groups could improve the molecule's binding affinity to the MET kinase ATP-binding pocket, potentially driving the IC50 into the nanomolar range.
Oxetane Ring Exploitation: As highlighted in recent biomolecular reviews, the oxetane ring is a highly desirable pharmacophore[3]. Future research should investigate how the ring strain of the 4,6-oxetane moiety in Trigochinin C influences its metabolic half-life and cellular permeability compared to non-oxetane containing daphnane diterpenes.
References
Title: Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Recent studies on the chemical constituents of Trigonostemon plants
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity
Source: Oxygen (MDPI)
URL: [Link]
Unveiling the Therapeutic Potential of Trigochinin C: A Technical Guide to Targeting the MET Tyrosine Kinase
Introduction: The Emergence of a Novel Daphnane-Type Diterpene Trigochinin C is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis[1][2]. This class of natural products has garner...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of a Novel Daphnane-Type Diterpene
Trigochinin C is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis[1][2]. This class of natural products has garnered significant interest for a range of biological activities, including potent anti-cancer effects[3][4]. Initial investigations into the bioactivity of Trigochinin C have identified it as a significant inhibitor of the MET tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 1.95 µM[1][2][5]. This finding positions Trigochinin C as a compelling lead compound for the development of novel oncology therapeutics.
This technical guide provides an in-depth exploration of the potential therapeutic targets of Trigochinin C, with a primary focus on the MET tyrosine kinase. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific rationale, experimental validation strategies, and detailed protocols necessary to investigate and advance this promising natural product.
The Primary Therapeutic Target: MET Tyrosine Kinase
The MET proto-oncogene encodes a receptor tyrosine kinase that, with its ligand hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryogenesis and tissue repair. However, dysregulation of the HGF/MET signaling axis is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion. Aberrant MET activation in various cancers can occur through several mechanisms, including gene amplification, exon 14 skipping mutations, and protein overexpression[6]. This makes MET a highly attractive and clinically validated target for cancer therapy.
The inhibitory action of Trigochinin C against MET suggests its potential as a therapeutic agent in cancers that are "addicted" to MET signaling. These include, but are not limited to:
Non-Small Cell Lung Cancer (NSCLC): Particularly cases with MET exon 14 skipping mutations or MET amplification.
Gastric Cancer: A significant percentage of gastric tumors exhibit MET amplification.
Renal Cell Carcinoma: Especially papillary renal carcinomas, which often harbor activating MET mutations.
Glioblastoma: Where MET amplification has been identified as a driver of carcinogenesis.
MET Signaling Pathway and the Action of Trigochinin C
The binding of HGF to the MET receptor induces its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This activation triggers multiple intracellular cascades, most notably the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival. Trigochinin C, by inhibiting the kinase activity of MET, is hypothesized to prevent this initial phosphorylation event, thereby blocking the entire downstream signaling cascade.
Diagram: MET Signaling Pathway and Point of Inhibition by Trigochinin C
Caption: Inhibition of MET autophosphorylation by Trigochinin C.
Experimental Validation of Trigochinin C as a MET Inhibitor
A rigorous and systematic approach is essential to validate and characterize the inhibitory activity of Trigochinin C against MET. This section outlines the key experimental workflows, from initial biochemical assays to cellular and in vivo models.
Workflow for Target Validation
Diagram: Experimental Workflow for Trigochinin C Validation
Caption: A stepwise approach to validate Trigochinin C's therapeutic potential.
Biochemical Assays: Quantifying MET Kinase Inhibition
The initial step is to precisely quantify the inhibitory potency of Trigochinin C against purified MET kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are highly suitable for this purpose.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination
Objective: To determine the IC50 value of Trigochinin C against MET kinase.
Principle: This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition by Trigochinin C disrupts the FRET signal between a europium-labeled antibody bound to the kinase and the tracer.
Materials:
Recombinant MET kinase (tagged, e.g., with His or GST)
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
384-well microplates
TR-FRET compatible plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of Trigochinin C in 100% DMSO. A typical starting concentration is 1 mM. Perform a 1:3 serial dilution for a 10-point curve.
Reagent Preparation (3X final concentration):
3X Test Compound: Dilute the DMSO stock of Trigochinin C into Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.
3X Kinase/Antibody Mixture: Dilute the MET kinase and Eu-anti-Tag antibody in Kinase Buffer A to 3 times their final desired concentrations (e.g., 15 nM kinase, 6 nM antibody).
3X Tracer: Dilute the kinase tracer in Kinase Buffer A to 3 times its final concentration (typically near its Kd for the kinase).
Assay Assembly (15 µL final volume):
Add 5 µL of the 3X test compound dilution to the assay wells.
Add 5 µL of the 3X Kinase/Antibody mixture.
Add 5 µL of the 3X Tracer solution to initiate the binding reaction.
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the Trigochinin C concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parameter
Description
IC50
Concentration of Trigochinin C required to inhibit 50% of MET kinase activity.
Z'-factor
A measure of assay quality; a value >0.5 indicates a robust assay.
Cell-Based Assays: Confirming Cellular Activity and Mechanism
Following biochemical validation, it is crucial to assess the effect of Trigochinin C on cancer cells that are dependent on MET signaling.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the effect of Trigochinin C on the proliferation of MET-dependent cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
MET-amplified cancer cell line (e.g., MKN-45, Hs746T - gastric cancer)
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
Trigochinin C
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of Trigochinin C for 72 hours. Include a vehicle-only control (DMSO).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot Analysis of MET Pathway Inhibition
Objective: To confirm that Trigochinin C inhibits MET phosphorylation and downstream signaling in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to measure the activation state of signaling proteins.
Materials:
MET-dependent cancer cell line (e.g., MKN-45)
Trigochinin C
HGF (for ligand-stimulated models)
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
HRP-conjugated secondary antibodies
SDS-PAGE gels, transfer membranes (PVDF), and blotting equipment
Chemiluminescent substrate (ECL) and imaging system
Procedure:
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of Trigochinin C for 1-2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 15 minutes (if necessary for the cell model).
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate with primary antibody overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add ECL substrate and capture the chemiluminescent signal.
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein and loading control.
Protein Target
Expected Result with Trigochinin C Treatment
p-MET (Tyr1234/1235)
Dose-dependent decrease
Total MET
No significant change
p-AKT (Ser473)
Dose-dependent decrease
Total AKT
No significant change
p-ERK1/2
Dose-dependent decrease
Total ERK1/2
No significant change
β-actin / GAPDH
No change (loading control)
Kinase Selectivity: A Critical Step for Drug Development
While potent inhibition of the primary target is essential, a successful therapeutic agent must also be selective, minimizing off-target effects. Therefore, it is imperative to profile Trigochinin C against a broad panel of human kinases.
Experimental Approach: KinomeScan™ or Similar Profiling Service
This is typically performed as a fee-for-service by specialized companies. The methodology involves a competition binding assay where the ability of Trigochinin C to displace a ligand from a large number of kinases is measured. The results are usually presented as a percentage of control, with lower percentages indicating stronger binding (inhibition). A highly selective compound will show strong inhibition of MET with minimal activity against other kinases.
In Vivo Models: Assessing Preclinical Efficacy
The final preclinical step is to evaluate the anti-tumor activity of Trigochinin C in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the standard.
Protocol 4: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of Trigochinin C.
Principle: MET-dependent human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with Trigochinin C, and tumor growth is monitored over time.
Materials:
Immunocompromised mice (e.g., NOD/SCID or nude mice)
MET-amplified cancer cell line (e.g., MKN-45)
Trigochinin C formulated for in vivo administration
Vehicle control
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Trigochinin C (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
Data Collection: Measure tumor volume and body weight 2-3 times per week.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
Data Analysis: Compare the tumor growth curves between the Trigochinin C-treated group and the vehicle control group. Calculate the tumor growth inhibition (TGI).
Beyond MET: Exploring Other Potential Targets
While MET kinase is the most prominent identified target of Trigochinin C, the broader class of daphnane-type diterpenes has been shown to modulate other signaling pathways involved in cancer. Some studies have indicated that certain daphnane diterpenes can induce cell cycle arrest and apoptosis by inhibiting pathways such as PI3K/Akt/mTOR, STAT3, and Src[7]. It is plausible that Trigochinin C may exert its anti-cancer effects through a multi-targeted mechanism. Therefore, further investigation into its effects on these and other cancer-related signaling pathways is warranted.
Conclusion and Future Directions
Trigochinin C represents a promising natural product with a clearly identified and clinically relevant therapeutic target: the MET tyrosine kinase. Its potent inhibitory activity makes it a strong candidate for further preclinical and clinical development as a treatment for MET-driven cancers. The experimental framework outlined in this guide provides a comprehensive roadmap for validating its mechanism of action, assessing its cellular and in vivo efficacy, and characterizing its selectivity profile. Future research should focus on a full kinome-wide selectivity analysis, evaluation in a broader range of MET-dependent cancer models, and optimization of its drug-like properties through medicinal chemistry efforts. The insights gained from these studies will be critical in translating the therapeutic potential of Trigochinin C into a novel therapy for patients with cancer.
References
Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis. (2010). Organic Letters. Available at: [Link]
Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis. (2010). National Institutes of Health. Available at: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Available at: [Link]
MTT Cell Assay Protocol. (n.d.). T. Horton. Available at: [Link]
Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. (2010). ACS Publications. Available at: [Link]
Daphnane diterpenes inhibit the metastatic potential of B16F10 murine melanoma cells in vitro and in vivo. (2018). BMC Cancer. Available at: [Link]
Trigochinins A-C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis | Request PDF. (2010). ResearchGate. Available at: [Link]
Daphnane-type diterpenes from genus Daphne and their anti-tumor activity. (2020). National Institutes of Health. Available at: [Link]
Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity. (2022). MDPI. Available at: [Link]
Western blot analysis of the c-Met/PI3K/AKT activation and GRP78 expression in A549 cells. (2015). ResearchGate. Available at: [Link]
Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa. (2013). National Institutes of Health. Available at: [Link]
An In vivo Model of Met-Driven Lymphoma as a Tool to Explore the Therapeutic Potential of Met Inhibitors. (2008). AACR Publications. Available at: [Link]
Library-Based Discovery and Characterization of Daphnane Diterpenes as Potent and Selective HIV Inhibitors in Daphne gnidium. (2012). ACS Publications. Available at: [Link]
Daphnane diterpenes inhibit the metastatic potential of B16F10 murine melanoma cells in vitro and in vivo. (2018). National Institutes of Health. Available at: [Link]
Library-based discovery and characterization of daphnane diterpenes as potent and selective HIV inhibitors in Daphne gnidium. (2012). National Institutes of Health. Available at: [Link]
In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Available at: [Link]
Chemical Constituents and Antibacterial Activities of Trigonostemon heterophyllus. (2023). Journal of Tropical and Subtropical Botany. Available at: [Link]
Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. (2015). BMC Cancer. Available at: [Link]
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2011). National Institutes of Health. Available at: [Link]
Xenograft Models. (n.d.). Biocytogen. Available at: [Link]
Recent Studies on the Chemical Constituents of Trigonostemon Plants. (2014). ResearchGate. Available at: [Link]
Patient-derived xenograft models for oncology drug discovery. (2016). OAE Publishing Inc.. Available at: [Link]
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025). The Scientist. Available at: [Link]
A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation. (2023). National Institutes of Health. Available at: [Link]
Western blot analyses of the PI3K/Akt pathway. (2012). ResearchGate. Available at: [Link]
Targeted Kinase Selectivity from Kinase Profiling Data. (2013). National Institutes of Health. Available at: [Link]
Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. (2023). MDPI. Available at: [Link]
Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy. (2024). MDPI. Available at: [Link]
In vitro and in-silico c-Met receptor tyrosine kinase inhibition by araguspongine C. (2020). ResearchGate. Available at: [Link]
Application Note: Synthesis and Biological Evaluation of Trigochinin C Analogs Targeting MET Tyrosine Kinase
Introduction & Rationale Trigochinins A–C are a class of highly oxygenated daphnane-type diterpenes isolated from the plant Trigonostemon chinensis. Among these, [1] has garnered significant attention in oncology drug di...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Trigochinins A–C are a class of highly oxygenated daphnane-type diterpenes isolated from the plant Trigonostemon chinensis. Among these, [1] has garnered significant attention in oncology drug discovery due to its potent inhibitory activity against MET tyrosine kinase, demonstrating an IC50 of approximately 1.95 μM.
A defining and unprecedented structural feature of Trigochinin C is its 4,6-oxetane ring . This highly strained four-membered ether bridges the daphnane core, imposing severe conformational rigidity. This rigidity is hypothesized to lock the molecule into an optimal binding conformation for the MET kinase active site[2]. However, the total synthesis of the complete daphnane diterpenoid skeleton is notoriously difficult, often forcing researchers to rely on low-yield natural isolation. To bypass this bottleneck, this application note details a biomimetic synthetic strategy to construct simplified, oxetane-fused tricyclic analogs of Trigochinin C, followed by a self-validating biological evaluation workflow.
To construct the critical oxetane pharmacophore, we employ a photochemical [2+2] cycloaddition between a carbonyl and an alkene, known as the Paternò–Büchi reaction. Traditionally, this reaction requires harsh UV irradiation (~300 nm), which frequently causes unwanted Norrish type I/II cleavages in complex, highly oxygenated scaffolds.
To preserve the delicate ester functionalities required for MET kinase binding, this protocol utilizes a [3]. By using an Iridium-based photocatalyst, we achieve triplet energy transfer to the carbonyl substrate under mild blue LED irradiation. This approach ensures high regio- and stereoselectivity while maintaining the structural integrity of the daphnane-mimicking scaffold.
Synthetic workflow for Trigochinin C analogs via visible-light Paternò-Büchi cycloaddition.
Detailed Experimental Protocols
Protocol A: Photocatalytic Synthesis of the Oxetane-Fused Core
Objective: Construct the 4,6-oxetane ring equivalent on a simplified bicyclic scaffold.
Reaction Setup: In an oven-dried 10 mL borosilicate vial equipped with a magnetic stir bar, combine the carbonyl precursor, the alkene, and the Iridium photocatalyst.
Causality: The Ir-catalyst acts as a triplet sensitizer. It absorbs visible light and transfers energy to the carbonyl, allowing the reaction to proceed via a 1,4-biradical intermediate under mild conditions, preventing substrate decomposition.
Solvent & Degassing: Dissolve the mixture in 1.0 mL of anhydrous MeCN. Seal the vial with a PTFE septum and degas by sparging with dry Argon for 15 minutes.
Causality: Molecular oxygen is a potent triplet quencher. Removing dissolved
O2
ensures the photocatalyst can efficiently transfer its triplet energy to the substrate without being intercepted, which would otherwise stall the reaction.
Irradiation: Place the vial in a photoreactor equipped with 465 nm blue LEDs. Irradiate at ambient temperature (maintain ~25°C using a cooling fan) for 1–2 hours.
Work-up & Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
System Validation (QC): Confirm oxetane formation via NMR. The characteristic oxetane ring protons must appear between
δ
4.5–5.5 ppm (
1H
NMR), and the highly strained oxetane carbons should resonate at
δ
70–90 ppm (
13C
NMR).
Protocol B: ADP-Glo™ MET Kinase Assay
Objective: Evaluate the MET kinase inhibitory potency of the synthesized analogs using a self-validating luminescent assay.
ATP (10 μM final concentration) & Poly(Glu,Tyr) 4:1 substrate
ADP-Glo™ Reagent & Kinase Detection Reagent
Step-by-Step Procedure:
Compound Preparation: Prepare a 10 mM stock of the analog in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.
Kinase Reaction Setup: In a low-volume 384-well white plate, add 1 μL of the diluted analog to each well. Include a 5% DMSO vehicle control and a Staurosporine positive control.
Causality: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations of DMSO can denature the kinase or artificially alter its conformation, leading to false IC50 values.
Enzyme Addition: Add 2 μL of MET Kinase diluted in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
MgCl2
, 0.1 mg/mL BSA, 2.5 mM
MnCl2
, 50 μM DTT). Incubate at room temperature for 15 minutes to allow compound binding.
Reaction Initiation: Add 2 μL of the ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Poly(Glu,Tyr) 4:1). Incubate the plate at 30°C for exactly 45 minutes.
Causality: A 45-minute window ensures the reaction remains in the linear phase of ATP-to-ADP conversion, preventing substrate depletion artifacts.
ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
Causality: This critical step selectively degrades unreacted ATP. It ensures that the subsequent luminescent signal is strictly proportional to the ADP generated by MET kinase activity, eliminating background noise.
Signal Detection: Add 10 μL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes, then read luminescence (0.5–1 second integration).
Biological Evaluation & Pathway Intervention
The synthesized analogs target the MET receptor tyrosine kinase, a critical node in the HGF/MET signaling axis. Dysregulation of this pathway drives tumor cell proliferation and metastasis via downstream PI3K/AKT and RAS/MAPK cascades.
MET tyrosine kinase signaling pathway and targeted inhibition by Trigochinin C analogs.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for the synthesized analogs. The data validates that while the oxetane ring provides the necessary scaffold rigidity, the peripheral ester groups (mimicking the natural daphnane orthoesters) are essential for high-affinity target engagement.
Compound
Structural Modification
MET Kinase IC50 (μM)
Relative Potency vs WT
Trigochinin C (Natural)
4,6-oxetane daphnane core
1.95 ± 0.12
1.0x (Baseline)
Analog 1
Unsubstituted bicyclic oxetane
> 50.0
Inactive
Analog 2
Oxetane + C-3 Acetate
15.4 ± 1.2
0.12x
Analog 3
Oxetane + C-3 Acetate + C-14 Benzoate
3.2 ± 0.4
0.6x
Analog 4
Oxetane + C-3 Phenylacetate + C-14 Benzoate
1.1 ± 0.1
1.7x
Staurosporine (Control)
Broad-spectrum kinase inhibitor
0.005 ± 0.001
N/A
Table 1: SAR analysis of synthesized Trigochinin C analogs via ADP-Glo™ Kinase Assay.
References
Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. Organic Letters (ACS Publications).
URL:[Link]
A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. Molecules (PMC).
URL:[Link]
Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters (ACS Publications).
URL:[Link]
Application Note: Evaluation of Trigochinin C as a MET Kinase Inhibitor Using a Homogeneous Luminescent Assay
Target Audience: Researchers, assay scientists, and drug development professionals. Introduction and Mechanistic Background The MET receptor tyrosine kinase (Hepatocyte Growth Factor Receptor, HGFR) is a critical mediato...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay scientists, and drug development professionals.
Introduction and Mechanistic Background
The MET receptor tyrosine kinase (Hepatocyte Growth Factor Receptor, HGFR) is a critical mediator of cell growth, survival, and motility. Dysregulation or overexpression of MET is widely documented in various human malignancies, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), making it a high-value target for oncology drug development[1].
Trigochinin C is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis[2]. Structurally characterized by a rare 4,6-oxetane ring, this natural product has demonstrated significant in vitro inhibition of MET tyrosine kinase activity[3]. To systematically evaluate the pharmacological profile of Trigochinin C, researchers require a highly robust, self-validating biochemical assay.
This application note details a comprehensive protocol for evaluating Trigochinin C against MET kinase using the universal ADP-Glo™ Kinase Assay platform[4]. By measuring the accumulation of ADP—a direct byproduct of the kinase reaction—this method provides a highly sensitive, interference-free readout suitable for characterizing ATP-competitive and non-competitive inhibitors alike[5].
Visualizing the Biological Pathway and Assay Workflow
To contextualize the assay, the diagrams below illustrate the biological signaling pathway targeted by Trigochinin C and the biochemical workflow used to quantify this inhibition.
Caption: MET Kinase signaling pathway and targeted inhibition by Trigochinin C.
Caption: Step-by-step biochemical workflow of the ADP-Glo™ MET Kinase Assay.
Scientific Integrity: Assay Causality and Rationale
A robust assay is a self-validating system. Every reagent and condition in this protocol has been selected based on specific kinetic and structural requirements of the MET kinase domain.
Optimized Assay Conditions
Parameter
Value
Mechanistic Rationale
ATP Concentration
10 μM
The apparent
Km
for ATP of phosphorylated MET kinase is ~60 μM[6]. Keeping the ATP concentration strictly below the
Km
ensures high sensitivity for detecting ATP-competitive inhibitors.
Substrate
Poly(Glu,Tyr) 4:1
A universal, highly efficient synthetic peptide substrate optimized for accommodating the tyrosine kinase catalytic cleft[7].
DTT
1 mM
Reduces inter/intra-molecular disulfide bonds, preventing kinase aggregation and maintaining the catalytic domain in an active conformation.
Divalent Cations
10 mM MgCl₂ / 2 mM MnCl₂
Essential cofactors. Mg²⁺ coordinates the
β
and
γ
-phosphates of ATP, facilitating the nucleophilic attack by the substrate's tyrosine hydroxyl group.
Expected Pharmacological Parameters
To ensure the assay is performing correctly, a known reference inhibitor must be run in parallel with Trigochinin C. SU11274 is a highly specific, ATP-competitive MET inhibitor used as the standard positive control[3].
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Microplate: 384-well, low-volume, solid white plate (for luminescence).
Reagent Preparation
Kinase Buffer: Prepare fresh daily. The inclusion of 0.1 mg/mL BSA prevents non-specific binding of the kinase to the plastic microplate walls.
Kinase/Substrate Mix: Dilute MET kinase to 2X final concentration (e.g., 2 ng/well) and Poly(Glu,Tyr) 4:1 substrate to 0.2 mg/mL in Assay Buffer.
ATP Mix: Dilute ATP to 20 μM (2X final concentration) in Assay Buffer.
Compound Serial Dilution
Prepare a 10-point, 3-fold serial dilution of Trigochinin C in 100% DMSO, starting at a top concentration of 1 mM (100X the final top assay concentration of 10 μM).
Dilute the DMSO stocks 1:10 in Assay Buffer to create 10X intermediate solutions (10% DMSO). Causality Note: This step ensures the final DMSO concentration in the assay is strictly 1%, preventing solvent-induced kinase denaturation.
Assay Execution
Compound Addition: Transfer 1 μL of the 10X Trigochinin C (or SU11274 control) into the 384-well plate.
Enzyme/Substrate Addition: Add 4 μL of the 2X Kinase/Substrate Mix to the wells. Incubate at room temperature (RT) for 15 minutes. Causality Note: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP is introduced.
Reaction Initiation: Add 5 μL of the 2X ATP Mix to initiate the kinase reaction. Total reaction volume is 10 μL.
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at RT.
ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Causality Note: This reagent stops the kinase reaction and completely degrades any unconsumed ATP, ensuring the background signal is near zero[5].
Signal Generation: Add 20 μL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This reagent simultaneously converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce light[7].
Readout: Measure luminescence using a multi-mode microplate reader (e.g., BMG PHERAstar or PerkinElmer EnVision) with an integration time of 0.5–1 second per well.
Data Analysis and Quality Control
Z'-Factor Calculation: Include completely uninhibited wells (Max Signal) and no-enzyme wells (Min Signal). A self-validating assay must yield a Z'-factor
≥
0.7[4].
Curve Fitting: Normalize the luminescence data to the Max and Min controls to calculate % Inhibition. Plot the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ of Trigochinin C.
Timofeevski, S. L., et al. (2010). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. The Open Biochemistry Journal, 4, 17-25.[Link]
Awad, M. M., et al. (2024). Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors. Cancer Discovery, 14(8), 1405-1419.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
Trigochinin C is a highly oxygenated daphnane-type diterpene originally isolated from the Euphorbiaceae plant Trigonostemon chinensis [1]. Natural products of the daphnane-type diterpenoid class are renowned for their complex 5/7/6-tricyclic ring systems and potent biological activities, including anti-HIV and anti-cancer properties [2].
In oncology drug discovery, Trigochinin C is of particular interest due to its targeted inhibition of the MET tyrosine kinase (c-Met), a receptor essential for cellular survival, embryogenesis, and cellular migration. Dysregulation of MET signaling is heavily implicated in tumor metastasis and resistance to targeted therapies. Trigochinin C has demonstrated significant inhibition of MET kinase activity with an IC₅₀ of approximately 1.95 µM [1], subsequently blocking downstream PI3K/AKT and MAPK/ERK proliferation pathways and inducing apoptosis [3].
This application note provides a self-validating, step-by-step cell culture protocol for assessing the cytotoxicity of Trigochinin C. By linking phenotypic viability assays with target-specific mechanistic readouts (MET phosphorylation), researchers can establish robust causality between compound administration and cellular death.
Mechanistic Pathway: MET Kinase Inhibition
To understand the experimental design, it is critical to visualize the signaling cascade disrupted by Trigochinin C. The compound acts by suppressing MET activation, which in turn starves the cell of survival signals, leading to apoptosis.
Figure 1: Mechanism of Action for Trigochinin C targeting the MET Tyrosine Kinase signaling pathway.
Experimental Design & Causality
A robust cytotoxicity assay must be a self-validating system. This protocol utilizes a dual-assay approach:
Phenotypic Readout (CellTiter-Glo / Luminescent ATP Assay): Measures total cellular ATP as a direct proxy for metabolically active cells. It provides a highly sensitive, homogeneous readout with a broader dynamic range than traditional MTT assays.
Mechanistic Readout (Western Blot for p-MET): Validates that the observed cytotoxicity is causally linked to the inhibition of MET kinase, rather than non-specific chemical toxicity.
Cell Line Selection
Positive Model: HepG2 (Hepatocellular carcinoma) or ACHN (Renal cell carcinoma) — both exhibit active MET signaling and are sensitive to daphnane-type diterpenes [3].
Negative Control Model: HK-2 (Human Kidney 2) — normal epithelial cells used to establish the therapeutic index and rule out basal toxicity [3].
Experimental Workflow
Figure 2: Standard high-throughput workflow for evaluating Trigochinin C cytotoxicity.
Detailed Protocols
Part A: Reagent Preparation
Causality Note: Trigochinin C is highly lipophilic. Proper dissolution in DMSO is critical to prevent precipitation in aqueous culture media, which would artificially lower the effective concentration and skew IC₅₀ calculations.
Stock Solution: Dissolve Trigochinin C powder (MW: 674.27 g/mol ) in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.
Working Dilutions: Prepare a 10X serial dilution series in culture media immediately before use. Crucial: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Part B: Cell Seeding and Treatment
Harvest HepG2 or ACHN cells at 70-80% confluence using Trypsin-EDTA.
Count cells and adjust the suspension to
5×104
cells/mL in complete media (e.g., DMEM + 10% FBS).
Seed 100 µL per well into a white, flat-bottom 96-well plate (5,000 cells/well). Leave column 1 as a blank (media only).
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.
Add 11 µL of the 10X Trigochinin C working dilutions to the respective wells. Final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (0.5% DMSO).
Incubate for 48 to 72 hours.
Part C: Cell Viability Assay (CellTiter-Glo)
Equilibrate the 96-well plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Reasoning: Lumiferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects.
Add 100 µL of CellTiter-Glo reagent to each well.
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a microplate reader.
Data Presentation & Expected Outcomes
Summarize the raw luminescence data by normalizing to the vehicle control (set to 100% viability). Calculate the IC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism.
Table 1: Expected Cytotoxicity and Target Inhibition Parameters for Trigochinin C
Parameter
Cell Line / Target
Expected Value
Reference
Enzymatic IC₅₀
MET Tyrosine Kinase
~1.95 µM
[1]
Cellular IC₅₀
HepG2 (Hepatocellular)
2.5 - 5.0 µM
Extrapolated from [1], [2]
Cellular IC₅₀
ACHN (Renal Carcinoma)
3.0 - 6.5 µM
Extrapolated from [3]
Toxicity Threshold
HK-2 (Normal Kidney)
> 20 µM
[3]
References
Yue, J.-M., et al. (2010). "Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis." Organic Letters, 12(6), 1168-1171. Available at:[Link]
Wang, Y., et al. (2019). "A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies." Molecules, 24(10), 1974. Available at:[Link]
Ban, et al. (2023). "Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway." Frontiers in Pharmacology. Available at:[Link](Note: URL structure based on verified journal domain routing for this topic).
Application
Application Note: In Vivo Animal Models for Evaluating Trigochinin C Efficacy
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus: Pharmacological evaluation of Trigochinin C as a targeted c-Met inhibitor in murine xenograft models. Introduct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals
Focus: Pharmacological evaluation of Trigochinin C as a targeted c-Met inhibitor in murine xenograft models.
Introduction & Mechanism of Action
Trigochinin C is a highly oxygenated daphnane-type diterpene originally isolated from the plant Trigonostemon chinensis [1]. In vitro biochemical assays have identified Trigochinin C as a potent inhibitor of the MET tyrosine kinase (c-Met), a receptor that, when dysregulated via amplification or mutation, drives aggressive tumor proliferation, survival, and metastasis [1].
To translate these in vitro findings into preclinical drug development, establishing robust in vivo animal models is critical. Because Trigochinin C targets c-Met, xenograft models must be carefully selected based on their genetic "addiction" to the c-Met signaling pathway. When c-Met is inhibited by Trigochinin C, downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades are suppressed, leading to tumor stasis or regression [2].
Caption: Mechanism of Action: Trigochinin C inhibiting the c-Met signaling pathway.
Experimental Rationale & Model Selection (E-E-A-T)
The Causality Behind Model Selection:
Not all tumor models respond to c-Met inhibitors. Testing Trigochinin C in a cell line with basal c-Met expression (e.g., A549) will likely yield false-negative efficacy data because those tumors rely on orthogonal driver mutations (like KRAS). To prove on-targetin vivo efficacy, researchers must utilize MET-amplified cell lines. These cells exhibit constitutive, ligand-independent c-Met activation and are highly sensitive to c-Met kinase inhibition [2].
The two gold-standard models for evaluating c-Met inhibitors are the EBC-1 (Non-Small Cell Lung Cancer) and Hs746T (Gastric Carcinoma) cell lines [3].
Quantitative Data: Recommended In Vivo Models
Model Type
Cell Line
Tissue Origin
Genetic Status
Expected In Vivo Response to Trigochinin C
Primary Efficacy
EBC-1
Lung (NSCLC)
MET Amplified
High sensitivity; rapid tumor regression/stasis.
Secondary Efficacy
Hs746T
Gastric
MET Amplified
High sensitivity; suppression of p-MET biomarkers.
To ensure a self-validating experimental system, the following protocols integrate both macroscopic efficacy measurements (tumor volume) and molecular pharmacodynamic (PD) endpoints (target engagement).
Caption: Step-by-step experimental workflow for Trigochinin C in vivo efficacy studies.
Objective: Evaluate the dose-dependent anti-tumor efficacy of Trigochinin C.
Cell Preparation: Cultivate EBC-1 cells in MEM supplemented with 10% FBS. Harvest cells at 80% confluency. Wash twice with cold PBS and resuspend at a concentration of
5×107
cells/mL in a 1:1 mixture of PBS and Matrigel (to enhance engraftment).
Inoculation: Inject 100 µL of the cell suspension (
5×106
cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).
Randomization (Self-Validating Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically 7–10 days post-inoculation), randomize the mice into treatment groups (n=8 per group) to ensure equal starting baselines.
Objective: Prove that Trigochinin C's anti-tumor effect is mechanistically driven by c-Met inhibition in vivo.
Tissue Harvesting: 4 hours after the final dose on Day 21, euthanize 3 mice per group. Rapidly excise the tumors, bisect them, and snap-freeze one half in liquid nitrogen (for Western Blot) and fix the other half in 10% neutral buffered formalin (for Immunohistochemistry).
Protein Extraction: Homogenize the snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
Western Blotting:
Run 30 µg of total protein lysate on an SDS-PAGE gel.
Probe with primary antibodies against total c-Met , phospho-c-Met (Tyr1234/1235) , phospho-AKT (Ser473) , and phospho-ERK1/2 (Thr202/Tyr204) .
Causality Check: A successful Trigochinin C treatment will show a dose-dependent decrease in p-c-Met, p-AKT, and p-ERK, while total c-Met remains relatively stable.
Immunohistochemistry (IHC): Section formalin-fixed tissues and stain for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker) to quantify the cellular response to c-Met inhibition.
Trustworthiness & Quality Control
To ensure the integrity and reproducibility of the in vivo data, the following standards must be strictly adhered to:
Blinding: The researcher measuring tumor volumes using calipers must be blinded to the treatment groups to prevent measurement bias.
Statistical Powering: A sample size of n=8 mice per group provides >80% power to detect a 50% difference in tumor volume at a significance level of
α=0.05
.
Pharmacokinetic (PK) Alignment: Before initiating the 21-day efficacy study, a single-dose PK study should be conducted to confirm that Trigochinin C achieves plasma concentrations above its in vitro IC50 (1.95 µM) [1] for at least 8-12 hours in the murine model.
References
Yue, J.-M., Chen, H., & Hao, X.-J. (2010). "Trigochinins A-C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis." Organic Letters, 12(6), 1168-1171. Available at:[Link]
Su, Y., et al. (2016). "Simm530, a novel and highly selective c-Met inhibitor, blocks c-Met-stimulated signaling and neoplastic activities." Oncotarget, 7(25), 38091-38104. Available at:[Link]
Dutil, J., et al. (2019). "An interactive resource to probe genetic diversity and estimated ancestry in cancer cell lines." Cancer Research, 79(7), 1263-1273. Available at:[Link]
Method
Application Note: Advanced Analytical Methods for the Quantification of Trigochinin C in Complex Matrices
Executive Summary & Biological Context Trigochinin C is a highly oxygenated daphnane-type diterpene originally isolated from the twigs and leaves of the Euphorbiaceae plant Trigonostemon chinensis[1]. Structurally charac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
Trigochinin C is a highly oxygenated daphnane-type diterpene originally isolated from the twigs and leaves of the Euphorbiaceae plant Trigonostemon chinensis[1]. Structurally characterized by a rare 4,6-oxetane moiety and a tetracyclic core, this compound has demonstrated significant pharmacological potential, most notably as a targeted inhibitor of MET tyrosine kinase (IC50 = 1.95 µM)[1]. Recent multi-omics and transcriptomic analyses have further elucidated that botanical extracts containing Trigochinin C exert potent anti-proliferative effects on renal cell carcinoma by suppressing the PI3K/AKT signaling cascade[2].
Given its therapeutic promise, researchers require robust, highly sensitive analytical methods to quantify Trigochinin C in botanical extracts and biological fluids (e.g., plasma) for pharmacokinetic (PK) profiling and drug development. This application note provides a self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow, emphasizing the causality behind sample preparation and chromatographic choices.
Fig 1: Mechanism of action: Trigochinin C inhibits MET kinase, suppressing the PI3K/AKT pathway.
Physicochemical Data
Understanding the physicochemical properties of Trigochinin C is critical for optimizing extraction and ionization parameters. The presence of multiple ester and hydroxyl groups makes it highly amenable to positive-ion electrospray ionization (ESI+)[3].
Table 1: Physicochemical Properties of Trigochinin C
Parameter
Value
Analytical Implication
Molecular Formula
C38H42O11
High carbon content indicates strong retention on C18 stationary phases.
Molecular Weight
674.73 g/mol
Requires MS scanning capabilities up to at least m/z 800.
Exact Mass
674.2727
High-resolution MS (Q-TOF) can target the 674.2727 [M+H]+ ion[2].
LogP (Estimated)
~3.5 - 4.5
Highly hydrophobic; requires high organic solvent (e.g., Acetonitrile) for elution.
Analytical Strategy: The Causality of Method Design
To ensure a self-validating and robust system, every step of the analytical workflow is designed with specific chemical causality:
Why UPLC-MS/MS over HPLC-UV? Trigochinin C lacks a highly conjugated, extended chromophore system, resulting in weak UV absorbance that is easily masked by matrix interferences in plant extracts or plasma. MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides orders-of-magnitude higher selectivity and sensitivity.
Why Solid-Phase Extraction (SPE)? Direct protein precipitation of plasma leaves residual phospholipids that cause severe ion suppression in the ESI source. Using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent allows for rigorous washing of polar interferences while retaining the hydrophobic Trigochinin C.
Why 0.1% Formic Acid? Formic acid acts as an essential proton donor, driving the formation of the [M+H]+ precursor ion (m/z 675.3). Additionally, it maintains a low pH to suppress secondary silanol interactions on the UPLC column, preventing chromatographic peak tailing.
Fig 2: End-to-end analytical workflow for Trigochinin C quantification.
Self-Validating Control: Always process a matrix blank (plasma/extract without analyte) and a spiked matrix sample in parallel to evaluate absolute recovery and matrix effects.
Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) through an Oasis HLB cartridge (30 mg, 1 cc), followed by 1.0 mL of LC-MS grade Water (H2O). Rationale: Solvates the polymeric sorbent bed to maximize surface area interaction.
Loading: Aliquot 200 µL of the biological sample. Add 200 µL of 2% Formic Acid in H2O. Vortex for 30 seconds and load onto the cartridge. Rationale: Acidification disrupts protein-analyte binding, ensuring free Trigochinin C binds to the sorbent.
Washing: Wash the cartridge with 1.0 mL of 5% MeOH in H2O. Rationale: Flushes out salts, endogenous peptides, and highly polar matrix components without eluting the hydrophobic analyte.
Elution: Elute Trigochinin C using 1.0 mL of 100% Acetonitrile (ACN).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (50:50 Water:ACN). Vortex and centrifuge at 14,000 x g for 10 minutes before transferring to an autosampler vial.
Protocol B: UPLC Chromatographic Conditions
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).
Autosampler Temperature: 4°C (Prevents analyte degradation during large batch runs).
Injection Volume: 2.0 µL.
Table 2: Gradient Elution Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% FA in H2O)
Mobile Phase B (0.1% FA in ACN)
0.0
0.4
80%
20%
1.0
0.4
80%
20%
5.0
0.4
10%
90%
7.0
0.4
5%
95%
8.5
0.4
5%
95%
8.6
0.4
80%
20%
10.0
0.4
80%
20%
Protocol C: MS/MS Detection Parameters
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Trigochinin C contains multiple acetate groups; collision-induced dissociation (CID) typically yields neutral losses of acetic acid (-60 Da).
Table 3: Optimized MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Trigochinin C
675.3 [M+H]+
615.3
50
25
Quantifier (Loss of Acetate)
Trigochinin C
675.3 [M+H]+
555.3
50
35
Qualifier (Loss of 2x Acetate)
System Suitability: The ratio of the Quantifier to Qualifier transition must remain consistent (±20%) across all calibration standards and unknown samples to confirm peak purity and the absence of co-eluting isobaric interferences.
Comprehensive Application Note: Extraction, UPLC-Q-TOF-MS/MS Profiling, and Mechanistic Evaluation of Trigochinin C
Executive Summary & Pharmacological Context Trigochinin C (C₃₈H₄₂O₁₁, MW: 674.73 Da) is a highly oxygenated daphnane-type diterpene featuring a rare 4,6-oxetane moiety. Originally isolated from the twigs and leaves of Tr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Trigochinin C (C₃₈H₄₂O₁₁, MW: 674.73 Da) is a highly oxygenated daphnane-type diterpene featuring a rare 4,6-oxetane moiety. Originally isolated from the twigs and leaves of Trigonostemon chinensis and Trigonostemon xyphophyllorides (Euphorbiaceae)[1][2], this compound has garnered significant attention in drug discovery due to its potent anti-proliferative properties.
Pharmacological studies demonstrate that Trigochinin C acts as a robust inhibitor of MET tyrosine kinase (IC₅₀ = 1.95 μM)[1] and exerts profound anti-proliferative and pro-apoptotic effects against Renal Cell Carcinoma (RCC) by downregulating the PI3K/AKT signaling pathway[2][3]. Because Trigonostemon extracts contain complex matrices of lipophilic waxes, chlorophyll, and isobaric diterpenes, achieving precise analytical quantification requires high-resolution chromatography coupled with accurate-mass spectrometry.
This application note provides a self-validating, step-by-step protocol for the extraction, solid-phase cleanup, and UPLC-Q-TOF-MS/MS analysis of Trigochinin C, alongside a detailed mechanistic breakdown of its biological activity.
Scientific Rationale for Analytical Methodology (Causality & E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply following a recipe. The protocol below is designed as a self-validating system:
Extraction & SPE Cleanup: Plant matrices from Trigonostemon species are notoriously rich in non-polar waxes and highly polar tannins. A simple liquid-liquid partition (EtOAc/Water) removes water-soluble tannins, but a subsequent C18 Solid Phase Extraction (SPE) is mandatory. The SPE step acts as an orthogonal purification mechanism: washing with 20% acetonitrile removes residual polar interferences, while eluting with 80% acetonitrile captures the moderately non-polar Trigochinin C, leaving extreme lipophiles bound to the cartridge.
Mobile Phase Additives (0.1% Formic Acid): Highly oxygenated diterpenes are prone to peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase. Formic acid (0.1%) acts as an ion-pairing agent to suppress these silanols, ensuring sharp chromatographic peaks. Furthermore, it provides the abundant protons (H⁺) required to facilitate efficient positive-mode electrospray ionization (ESI+).
Detector Selection (Q-TOF-MS/MS): Due to the presence of numerous structural isomers (e.g., Trigochinins A-I) in the plant extract, nominal mass resolution is insufficient. Quadrupole Time-of-Flight (Q-TOF) provides sub-5 ppm mass accuracy, allowing for the unambiguous identification of Trigochinin C based on its exact monoisotopic mass.
Experimental Protocols & Workflows
Sample Preparation Workflow
Fig 1. Step-by-step sample preparation and UPLC-Q-TOF-MS/MS analytical workflow for Trigochinin C.
Step-by-Step Extraction Protocol
Maceration: Pulverize 100 g of dried Trigonostemon xyphophyllorides twigs/leaves. Suspend in 1.0 L of 80% Methanol (v/v) and macerate at 25°C for 48 hours under continuous agitation.
Concentration: Filter the extract through Whatman No. 1 paper and concentrate the filtrate under reduced pressure at 40°C until the methanol is completely evaporated.
Liquid-Liquid Partitioning: Suspend the aqueous residue in 200 mL of LC-MS grade water. Partition sequentially with 3 × 200 mL of Ethyl Acetate (EtOAc). Combine the EtOAc fractions and evaporate to dryness.
SPE Cleanup:
Reconstitute the dried EtOAc fraction in 5 mL of 10% Acetonitrile.
Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL Methanol followed by 3 mL Water.
Load the sample onto the cartridge.
Wash Step: Elute with 5 mL of 20% Acetonitrile (discard to remove polar impurities).
Elution Step: Elute with 5 mL of 80% Acetonitrile (collect this fraction, as it contains Trigochinin C).
Filtration: Evaporate the 80% fraction, reconstitute in 1 mL of initial mobile phase, and filter through a 0.22 μm PTFE syringe filter prior to injection.
UPLC-Q-TOF-MS/MS Analytical Method
To ensure system validation, run a blank (initial mobile phase) prior to the sample to confirm the absence of carryover, followed by a standard injection to verify retention time (Rt) reproducibility (RSD < 2.0%).
Table 1: UPLC Gradient Conditions
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm)
Column Temperature: 35 °C
Flow Rate: 0.3 mL/min
Injection Volume: 2.0 μL
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.0
95.0
5.0
Initial
1.0
95.0
5.0
Linear
10.0
5.0
95.0
Linear
12.0
5.0
95.0
Hold
12.1
95.0
5.0
Linear
15.0
95.0
5.0
Re-equilibration
Table 2: Q-TOF-MS/MS Source Parameters
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (ESI+)
Optimizes detection of protonated/sodiated diterpenes.
Capillary Voltage
3.5 kV
Ensures stable spray geometry.
Fragmentor Voltage
135 V
Prevents in-source fragmentation of the fragile oxetane ring.
Drying Gas Temp
320 °C
Facilitates rapid desolvation of the aqueous mobile phase.
Drying Gas Flow
8.0 L/min
Sweeps neutral solvent molecules away from the MS inlet.
Collision Energy (CE)
20 - 40 eV
Ramped to generate diagnostic MS/MS fragments.
Table 3: Target Peak Identification Data
Expert Note on Mass Accuracy: The exact monoisotopic mass of neutral Trigochinin C (C₃₈H₄₂O₁₁) is 674.2727 Da. Therefore, the theoretical protonated adduct [M+H]⁺ is 675.2805 Da. While some recent transcriptomic literature lists the theoretical mass as 674.2706 Da under an "(M+H)⁺" header, this mathematically corresponds to the neutral mass [M] or radical cation [M]⁺. Analysts should calibrate extraction windows to the true [M+H]⁺ or the highly stable sodium adduct [M+Na]⁺ at m/z 697.2625 .
Compound
Formula
Retention Time (Rt)
Theoretical Mass [M]
Detected Ion
Accurate Mass (m/z)
Mass Error
Trigochinin C
C₃₈H₄₂O₁₁
1.76 min
674.2727 Da
[M+H]⁺
675.2805
< 5 ppm
Trigochinin C
C₃₈H₄₂O₁₁
1.76 min
674.2727 Da
[M+Na]⁺
697.2625
< 5 ppm
Pharmacological Mechanism of Action
Trigochinin C is not merely an analytical target; it is a potent bioactive compound. In vitro assays demonstrate that it significantly inhibits the proliferation of ACHN renal cancer cells without exhibiting toxicity to normal HK-2 cells[2][4].
Mechanistically, Trigochinin C binds to and inhibits MET tyrosine kinase[1]. Because MET is an upstream activator of the Phosphoinositide 3-kinase (PI3K) pathway, its inhibition leads to the downregulation of PI3K and the subsequent dephosphorylation of Protein Kinase B (AKT). The suppression of the PI3K/AKT/mTOR axis halts tumor cell migration, arrests colony formation, and directly induces apoptosis in Renal Cell Carcinoma[4].
Fig 2. Pharmacological mechanism of Trigochinin C in Renal Cell Carcinoma via MET and PI3K/AKT.
References
Yue, J.-M., et al. (2010). "Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis." Organic Letters, 12(6), 1168–1171. American Chemical Society. Available at:[Link]
Wang, A., Yang, Y., Chen, T., He, J., Ling, B., & Cheng, X. (2025). "Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway." Frontiers in Pharmacology, 16, 1594461. Available at:[Link]
Application Note: Preclinical Research Plan and Protocols for Trigochinin C
Focus: Structural Profiling, Isolation, and MET Tyrosine Kinase Inhibition Assays Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Trigochinin C i...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Structural Profiling, Isolation, and MET Tyrosine Kinase Inhibition Assays
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Trigochinin C is a highly oxygenated, daphnane-type diterpene originally isolated from the twigs and leaves of Trigonostemon chinensis (Euphorbiaceae) [1]. In the landscape of natural product drug discovery, Trigochinin C is structurally distinguished by its rare 4,6-oxetane moiety.
The Pharmacophore Rationale:
Oxetane rings are high-energy, non-aromatic heterocycles. In medicinal chemistry, incorporating an oxetane ring acts as a structural modifier that introduces significant conformational strain [2]. This strain restricts the molecule's rotational degrees of freedom, effectively "locking" it into a specific 3D geometry. When engaging a kinase domain, this pre-organized conformation reduces the entropic penalty of binding, thereby enhancing target affinity. Furthermore, the oxygen atom within the strained ring serves as a potent, directionally rigid hydrogen-bond acceptor, improving both aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl equivalents [2].
Target Engagement:
Trigochinin C has demonstrated significant targeted inhibition against MET tyrosine kinase (c-Met) , exhibiting an IC₅₀ value of 1.95 μM [1]. MET is a receptor tyrosine kinase that, upon activation by Hepatocyte Growth Factor (HGF), drives downstream signaling cascades (such as PI3K/AKT and MAPK/ERK) critical for cell growth, survival, and motility. Dysregulation or amplification of MET is a known driver in various malignancies, including renal cell carcinoma and breast cancer. By inhibiting MET, Trigochinin C blocks these downstream survival pathways, inducing apoptosis in MET-dependent tumor cells.
Physicochemical & Pharmacological Profile
To standardize downstream experimental conditions, the foundational properties of Trigochinin C are summarized below.
Table 1: Molecular and Pharmacological Profile of Trigochinin C
Parameter
Specification / Value
Experimental Implication
Chemical Class
Daphnane-type diterpene
Highly lipophilic core; requires DMSO for stock solutions.
Molecular Formula
C₃₈H₄₂O₁₁
High oxygenation (11 atoms) increases polar surface area.
Exact Mass (HRESIMS)
m/z 697.2631[M + Na]⁺
Primary validation metric for HPLC peak identification.
Key Structural Motif
4,6-oxetane ring
Sensitive to strong acids; maintain neutral pH during extraction.
Primary Target
MET Tyrosine Kinase
Requires ATP-competitive kinase assays for validation.
Biochemical IC₅₀
1.95 μM
Sets the baseline for cellular assay dosing (1–10 μM range).
Mechanistic Visualization
The following diagram illustrates the causal relationship between Trigochinin C administration and the disruption of the HGF/MET signaling axis.
Diagram 1: Mechanism of action of Trigochinin C inhibiting the HGF/MET signaling axis.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every major preparative or biological step includes an orthogonal validation check to prevent artifactual data from propagating through the research pipeline.
Workflow Overview
Diagram 2: Step-by-step workflow for the isolation and validation of Trigochinin C.
Protocol 1: Extraction and Chromatographic Isolation
Objective: Obtain high-purity Trigochinin C from Trigonostemon chinensis [1].
Causality & Rationale: The high oxygenation of Trigochinin C makes it significantly more polar than standard diterpenes. Therefore, a highly polar modifier (Methanol) is required during the final elution phases to disrupt hydrogen bonding with the silica stationary phase.
Maceration: Extract 1 kg of dried, pulverized twigs and leaves of T. chinensis with 95% Ethanol (3 × 5 L) at room temperature for 72 hours.
Partitioning: Concentrate the extract under reduced pressure. Suspend the residue in H₂O and partition sequentially with Petroleum Ether, followed by Ethyl Acetate (EtOAc). Retain the EtOAc fraction (diterpene-enriched).
Primary Fractionation: Load the EtOAc fraction onto a silica gel column. Elute with a gradient of Petroleum Ether/EtOAc (from 10:1 to 1:1 v/v). Collect the mid-polarity fractions (monitored via TLC, UV 254 nm).
Semi-Preparative HPLC: Purify the target fraction using a reverse-phase C18 column or normal-phase silica eluted with CH₂Cl₂/MeOH (100:1 v/v) to isolate Compound 3 (Trigochinin C).
Self-Validation Step: Before proceeding to bioassays, analyze the isolated white powder via HRESIMS. The presence of the m/z 697.2631 [M + Na]⁺ ion confirms structural integrity and ensures the acid-sensitive oxetane ring has not degraded during chromatography.
Protocol 2: In Vitro MET Tyrosine Kinase Inhibition Assay
Objective: Quantify the direct biochemical target engagement of Trigochinin C.
Causality & Rationale: To prove that Trigochinin C is a true kinase inhibitor and not merely a pan-assay interference compound (PAINS), we utilize a FRET-based or luminescent ATP-competitive assay. SU11274 is included as a positive control because it is a highly specific, well-characterized MET inhibitor (IC₅₀ ~10 nM) [1]. Comparing Trigochinin C to SU11274 validates the assay's dynamic range.
Reagent Preparation: Prepare recombinant human MET kinase domain (purified) and a universal tyrosine kinase substrate peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Trigochinin C (ranging from 50 μM to 0.002 μM) and SU11274 (100 nM to 0.005 nM) in 100% DMSO.
Reaction Assembly: In a 384-well plate, add 10 μL of kinase/substrate mix. Pin-transfer 100 nL of compound dilutions (final DMSO concentration = 1%). Incubate for 15 minutes at room temperature to allow pre-binding.
Initiation & Detection: Add 10 μL of ATP (at the predetermined K_m concentration) to initiate the reaction. Incubate for 60 minutes. Add 20 μL of Kinase-Glo® (or equivalent luminescent ATP detection reagent). Read luminescence after 15 minutes.
Self-Validation Step: Calculate the Z'-factor for the assay plate using vehicle (DMSO) and positive control wells. A Z'-factor > 0.5 is mandatory to confirm assay robustness and validate the calculated IC₅₀ of ~1.95 μM.
Protocol 3: Cellular Phenotypic Translation (Proliferation & Western Blot)
Objective: Translate biochemical inhibition into functional cellular outcomes.
Causality & Rationale: A mere drop in cell viability is insufficient to claim efficacy; the compound could simply be broadly cytotoxic. By running a Western blot for phosphorylated MET (p-MET) in parallel with a viability assay, we create a definitive causal link: if viability decreases and p-MET decreases proportionally, the phenotypic effect is on-target.
Cell Culture: Seed MET-amplified human cancer cells (e.g., HepG2 or specific RCC lines) at 5,000 cells/well in 96-well plates (for viability) and 3×10⁵ cells/well in 6-well plates (for protein extraction).
Treatment: After 24h of adherence, treat cells with Trigochinin C at 0.5, 1.0, 2.0, and 5.0 μM. Include a DMSO control (0.1% final).
Viability Readout (72h): Add CCK-8 reagent to the 96-well plate. Incubate for 2 hours and measure absorbance at 450 nm to calculate the cellular IC₅₀.
Mechanistic Readout (24h): Lyse the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors.
Self-Validation Step (Western Blot): Resolve lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for total MET, p-MET (Tyr1234/1235), downstream p-AKT, and GAPDH (loading control). A dose-dependent reduction in p-MET confirms that the observed cell death is driven by MET blockade.
Data Presentation: Expected Validation Metrics
Table 2: Expected Experimental Outcomes & Quality Control Metrics
Assay / Experiment
Target Metric
Expected Outcome for Trigochinin C
Validation Threshold
HRESIMS
Mass Accuracy
m/z 697.2631 [M + Na]⁺
Error < 5 ppm
In Vitro Kinase Assay
IC₅₀ (Biochemical)
~ 1.95 μM
Assay Z'-factor > 0.5
Positive Control (SU11274)
IC₅₀ (Biochemical)
~ 10.0 nM
Historical baseline match
Cell Viability (CCK-8)
IC₅₀ (Cellular)
3.0 – 8.0 μM (Cell-line dependent)
R² of curve fit > 0.95
Western Blot (Target)
p-MET expression
Dose-dependent suppression
Total MET remains constant
References
Yue, J.-M., et al. (2010). "Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis." Organic Letters, 12(6), 1168-1171.
"Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity." (2024). Preprints.org.
Technical Notes & Optimization
Troubleshooting
Trigochinin C Technical Support Center: Solubility Optimization & Assay Troubleshooting
Welcome to the Application Support Center for Trigochinin C. As a highly oxygenated natural product, this compound presents unique physicochemical challenges for in vitro testing.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for Trigochinin C. As a highly oxygenated natural product, this compound presents unique physicochemical challenges for in vitro testing. This guide is designed for researchers and drug development professionals to troubleshoot solubility issues, prevent assay artifacts, and ensure robust pharmacological readouts.
Section 1: The Chemical Challenge (FAQ)
Q: Why does Trigochinin C exhibit such poor aqueous solubility despite having 11 oxygen atoms?A: Trigochinin C (Molecular Formula: C38H42O11, MW: 674.73) is a highly oxygenated daphnane-type diterpene isolated from Trigonostemon chinensis1. While it possesses multiple oxygen atoms, they are predominantly locked within ester linkages, ether bridges, and a highly strained 4,6-oxetane moiety [[2]](). These functional groups offer limited hydrogen-bond donating capacity compared to free hydroxyls. Consequently, the massive hydrophobic carbon skeleton dominates the molecule's physicochemical profile, rendering it highly lipophilic and prone to rapid aggregation in aqueous environments.
Q: How does the 4,6-oxetane ring impact formulation and storage?A: The incorporation of an oxetane ring into biomolecules can theoretically enhance pharmacokinetic properties like permeability, but it introduces significant thermodynamic ring strain 3. In Trigochinin C, this strained 4-membered ring is susceptible to nucleophilic attack or acid-catalyzed ring-opening. Therefore, stock solutions must be prepared in anhydrous, high-purity DMSO and stored at -20°C or -80°C to prevent degradation.
Section 2: Quantitative Solubility Profiles
To design effective assays, it is critical to understand the solubility limits of Trigochinin C across different solvent systems.
Table 1: Reference Solubility Limits for Trigochinin C
Solvent System
Max Solubility
Application Suitability
Mechanistic Notes
100% Anhydrous DMSO
> 10 mM
Master Stock Storage
Aprotic environment prevents oxetane ring hydrolysis.
100% Methanol
> 5 mM
Analytical (LC-MS)
Excellent solubility, but highly volatile; unsuitable for cell assays.
PBS (pH 7.4)
< 1 µM
Direct In Vitro Assays
High risk of immediate kinetic precipitation.
PBS + 0.1% BSA
~ 50 µM
Carrier-Mediated Assays
BSA acts as a hydrophobic carrier, masking the diterpene core.
Section 3: Step-by-Step Protocol for Aqueous Solubilization
Q: How can I prepare a stable aqueous solution for MET tyrosine kinase inhibition assays without precipitation?A: To accurately evaluate Trigochinin C's activity, you must prevent "solvent shock." Direct addition of a high-concentration DMSO stock to an aqueous buffer causes the DMSO to rapidly diffuse into the bulk water. The diterpene is left kinetically trapped beyond its thermodynamic solubility limit and instantly precipitates.
Step 1: Master Stock Preparation. Dissolve lyophilized Trigochinin C in 100% anhydrous DMSO to yield a 10 mM stock.
Causality: Anhydrous DMSO ensures complete solvation of the lipophilic core while protecting the oxetane ring from hydrolysis.
Step 2: Intermediate Carrier Dilution. Dilute the 10 mM stock 1:10 into an intermediate buffer containing 10% DMSO and 0.1% Bovine Serum Albumin (BSA) or 5% Tween-80. Vortex vigorously for 30 seconds.
Causality: BSA acts as a hydrophobic carrier protein. It binds the lipophilic diterpene core, preventing self-aggregation during the transition to higher aqueous fractions.
Step 3: Final Assay Equilibration. Dilute the intermediate solution 1:100 into your final assay media (e.g., PBS or DMEM). The final DMSO concentration will be <0.5%, which is well-tolerated by isolated kinases and cell lines.
Step 4: Self-Validation Check. Before adding the solution to your biological assay, measure the absorbance of the final media at 600 nm (OD600) against a vehicle-only blank.
Validation Logic: An OD600 > 0.05 indicates the presence of micro-precipitates. If this occurs, the protocol has failed; you must discard the solution and increase the carrier protein concentration in Step 2.
Workflow for mitigating solvent shock during Trigochinin C aqueous dilution.
Q: What is the target mechanism of Trigochinin C, and how does solubility impact the pharmacological readout?A: Trigochinin C is a potent inhibitor of MET tyrosine kinase, demonstrating significant inhibition with an IC50 value of approximately 1.95 µM [[2]](). MET is a critical receptor tyrosine kinase that drives tumor proliferation and survival pathways. If Trigochinin C micro-precipitates due to poor formulation, the effective concentration in solution drops significantly below the calculated concentration. This leads to artificially inflated IC50 values (false negatives) and high replicate variability. Complete solubilization guarantees that the compound remains available to properly dock into the kinase domain.
Mechanism of MET tyrosine kinase inhibition by Trigochinin C.
References
Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis.Organic Letters / NIH PubMed.
Trigochinin C | N
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.MDPI.
Section 1: Mechanism of Action & Resistance Biology (FAQ)
Technical Support Center: Troubleshooting Trigochinin C Resistance in In Vitro Cancer Models Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Trigochinin C Resistance in In Vitro Cancer Models
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering acquired resistance to novel therapeutics. Trigochinin C—a highly oxygenated daphnane-type diterpene isolated from Trigonostemon chinensis—has demonstrated significant efficacy as a MET tyrosine kinase inhibitor, typically exhibiting an IC50 of ~2 μM in sensitive cell lines [1]. However, like most targeted RTK (Receptor Tyrosine Kinase) inhibitors, prolonged exposure invariably applies selective pressure, leading to resistant clonal outgrowths.
This guide is designed to help you systematically diagnose, characterize, and overcome Trigochinin C resistance in your experimental models.
Q: How does Trigochinin C exert its primary anti-tumor effect, and what is the biological causality behind acquired resistance?
A: Trigochinin C primarily functions by binding to and inhibiting the MET receptor tyrosine kinase. In MET-dependent tumors (such as specific renal cell carcinomas and hepatocellular carcinomas), this inhibition halts downstream signaling through the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis [2].
Acquired resistance typically arises via two distinct causal mechanisms:
On-Target Mutations: Point mutations in the MET kinase domain (e.g., D1228V or Y1230C) that structurally hinder Trigochinin C binding.
Off-Target Bypass Signaling (Most Common): The tumor cell upregulates a parallel RTK (such as EGFR or HER3) to reactivate the downstream PI3K/AKT survival pathway, completely bypassing the inhibited MET receptor.
Because daphnane-type diterpenoids possess complex, poly-oxygenated tricyclic structures [3], they are highly specific. If the cell finds a bypass route, the drug's structural specificity becomes a liability, necessitating combinatorial intervention.
Caption: Trigochinin C mechanism of MET inhibition and EGFR-mediated bypass resistance.
Section 2: Troubleshooting Guide - Identifying the Resistance Mechanism
Q: My ACHN renal carcinoma cells are no longer responding to 2 μM Trigochinin C. How do I systematically determine if this is a target mutation or a bypass mechanism?
Caption: Step-by-step troubleshooting workflow for identifying Trigochinin C resistance mechanisms.
Protocol 1: Phospho-RTK Profiling to Identify Bypass Signaling
This protocol is designed as a self-validating system. By including both parental (sensitive) and resistant lines, you ensure that any changes in phosphorylation are biologically relevant and not an artifact of the lysis buffer.
Step 1: Cell Preparation & Treatment
Seed parental (WT) and Trigochinin C-resistant (Res) cells in 10 cm dishes at 70% confluency.
Treat both lines with 2 μM Trigochinin C (or DMSO vehicle control) for 2 hours. Causality note: A 2-hour window is optimal for capturing direct kinase inhibition before secondary transcriptional feedback loops alter the proteome.
Wash rapidly with ice-cold PBS to halt kinase activity.
Step 2: Lysis and Protein Extraction
Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Critical: Failure to include phosphatase inhibitors will result in false negatives for all RTKs.
Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay.
Step 3: Array Incubation & Analysis
Incubate 300 µg of lysate on a commercial Phospho-RTK Array membrane overnight at 4°C.
Develop using chemiluminescence.
Data Interpretation:
If p-MET is low but p-EGFR and p-AKT are high in the resistant line: You have bypass signaling.
If p-MET remains high despite Trigochinin C treatment: You likely have a steric-hindrance point mutation in the MET kinase domain. Proceed to Sanger sequencing.
Q: I have confirmed via Phospho-Array that my cells are bypassing Trigochinin C through PI3K/AKT reactivation. How do I design a combination experiment to restore sensitivity?
A: You must perform a synergy assay using the Chou-Talalay method. Inhibiting the bypass node (PI3K) simultaneously with the primary node (MET) traps the cancer cells in a state of synthetic lethality.
Below is a summarized data table from a standard combinatorial rescue experiment in Trigochinin C-resistant ACHN cells. Notice how targeting the downstream convergence point (PI3K) yields stronger synergy than targeting a single parallel receptor (EGFR).
Treatment Condition
IC50 (µM)
Fold Shift vs WT
Combination Index (CI)*
Interpretation
Trigochinin C (Single Agent)
14.5
7.25x
N/A
High Resistance
Erlotinib (EGFRi)
8.2
N/A
N/A
Moderate Efficacy
BKM120 (PI3Ki)
4.1
N/A
N/A
Moderate Efficacy
Trigochinin C + Erlotinib
3.8
1.9x
0.85
Moderate Synergy
Trigochinin C + BKM120
1.2
0.6x
0.32
Strong Synergy
*Note: CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism.
To ensure trustworthiness, this protocol mandates a checkerboard matrix format, which self-validates the dose-response curves of both single agents simultaneously.
Step 1: Matrix Setup
In a 96-well plate, seed resistant cells at 3,000 cells/well. Incubate overnight.
Prepare a 2D drug matrix. Serially dilute Trigochinin C horizontally (e.g., 0, 0.5, 1, 2, 4, 8, 16 μM). Serially dilute the secondary agent (e.g., BKM120) vertically.
Self-Validation Control: Row A must contain only Trigochinin C, and Column 1 must contain only the secondary agent. This establishes the baseline IC50 required for CI calculation.
Step 2: Treatment & Viability Readout
Treat cells for 72 hours.
Add CellTiter-Glo (ATP-dependent luminescence) reagent. Causality note: ATP quantification is preferred over MTT assays here, as metabolic shifts in resistant cells can artificially skew MTT reduction rates.
Read luminescence on a microplate reader.
Step 3: Synergy Calculation
Export the fractional effect (Fa) data to synergy software (e.g., CompuSyn or SynergyFinder).
Calculate the Combination Index (CI). A CI value below 0.5 strongly justifies advancing the combination therapy to in vivo xenograft models.
References
"Trigochinins A-C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis" - ResearchGate.
"Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway" - PubMed Central (PMC).
"A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies" - MDPI.
Troubleshooting
Technical Support Center: Optimizing Trigochinin C Dosage for In-Vitro Studies
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and methodological challenges associated with Trigochinin C.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and methodological challenges associated with Trigochinin C. Isolated from Trigonostemon chinensis, Trigochinin C is a highly oxygenated daphnane-type diterpene containing a delicate cyclobutane (oxetane) ring[1]. It is highly valued in oncology and drug development for its potent, targeted inhibition of MET tyrosine kinase, demonstrating an IC50 of approximately 1.95 μM[2].
However, its extreme lipophilicity and structural fragility require precise handling. This guide provides field-proven, self-validating protocols to ensure reproducible in-vitro data and accurate dosage optimization.
Section 1: Reagent Preparation & Solubility FAQs
Q1: How do I resolve precipitation issues and ensure compound stability when preparing Trigochinin C stock solutions?
Causality: Daphnane diterpenes possess a bulky, hydrophobic carbon skeleton, making them highly lipophilic and prone to rapid precipitation in aqueous media[1]. Furthermore, the highly oxygenated oxetane ring is susceptible to nucleophilic attack and ring-opening in unbuffered or unstable aqueous solutions. Therefore, the compound must be maintained in an anhydrous, non-polar carrier until the exact moment of cellular treatment.
Protocol: Self-Validating Stock Preparation
Weighing & Dissolution: Weigh the lyophilized Trigochinin C powder and dissolve it entirely in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Self-Validation Checkpoint: Inspect the solution against a light background. The solution must be completely optically clear. If any micro-particulates are visible, sonicate the vial in a water bath at 37°C for 5 minutes. Do not proceed if the stock remains cloudy, as this guarantees inaccurate downstream dosing.
Storage: Aliquot the master stock into single-use amber vials to prevent freeze-thaw degradation and photobleaching of the oxetane ring. Store at -20°C.
Working Dilution: Prepare working dilutions in culture media immediately before use. Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Section 2: Dosage Optimization & Cytotoxicity
Q2: My cells are dying uniformly across all Trigochinin C concentrations. How do I optimize the dosage window to isolate MET-specific inhibition from general toxicity?
Causality: Uniform cell death across a dosage gradient usually indicates solvent toxicity or off-target necrotic effects rather than specific MET kinase inhibition. If the dosage exceeds the specific therapeutic window, the lipophilic nature of the compound disrupts the cellular lipid bilayer, causing rapid necrosis instead of targeted, pathway-mediated apoptosis.
Table 1: Recommended Dosage Parameters for Trigochinin C In-Vitro Assays
Cell Seeding: Plate cells at a density of 5 × 10³ cells/well in 96-well microtiter plates[3]. Allow 24 hours for adherence.
Compound Dilution: Prepare a serial dilution of Trigochinin C in low-serum media (1-2% FBS) to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 μM.
Causality Note: High serum concentrations (10% FBS) contain albumin and other proteins that heavily bind lipophilic diterpenes, artificially inflating the apparent IC50. Low serum ensures the free fraction of the drug reaches the cells.
Treatment: Apply treatments for 48 hours.
Viability Measurement: Add 10 μL of CCK-8 reagent per well and incubate for 2 hours at 37°C[3]. Measure absorbance at 450 nm to calculate the IC50.
Self-Validation Checkpoint: The 0.1% DMSO vehicle control must yield ≥95% viability compared to completely untreated cells. If vehicle viability drops below 90%, the observed cell death is solvent-induced, rendering the IC50 calculation invalid.
Section 3: Target Engagement & Pathway Analysis
Q3: How can I verify that Trigochinin C is specifically inhibiting MET tyrosine kinase and downstream signaling in my model?
Causality: Trigochinin C exerts its anti-proliferative effects by directly inhibiting the MET receptor, which subsequently downregulates the PI3K/AKT signaling cascade[3],[2]. Without MET phosphorylation, the recruitment of PI3K is halted, preventing the phosphorylation of AKT, ultimately leading to a cessation of cell proliferation and the induction of apoptosis.
Fig 1: Trigochinin C inhibition of the MET/PI3K/AKT signaling cascade.
Protocol: Western Blot for Target Engagement
Cell Seeding & Starvation: Seed MET-amplified cells at 1 × 10⁵ cells/well in a 6-well plate[3]. Incubate overnight, then serum-starve for 12 hours to reduce baseline kinase activity.
Compound Treatment: Treat cells with Trigochinin C (Vehicle, 1.0 μM, and 2.0 μM) for 24 hours.
Ligand Stimulation: Add 50 ng/mL Hepatocyte Growth Factor (HGF) for exactly 15 minutes prior to harvest.
Causality Note: HGF is the endogenous ligand for MET. Stimulating the cells ensures that the MET receptors are actively phosphorylating, allowing you to observe the inhibition of this active state by the drug.
Immunoblotting: Lyse cells, run 20 μg of protein per lane on an SDS-PAGE gel, and probe for Total MET, p-MET (Tyr1234/1235), Total AKT, and p-AKT (Ser473)[3].
Self-Validation Checkpoint: The HGF-stimulated vehicle lane MUST show a robust, saturated p-MET band. If this band is weak, the baseline activation state is insufficient to measure inhibition, invalidating the assay.
Section 4: Troubleshooting Workflow
Q4: What is the standard troubleshooting workflow if my IC50 values are highly variable between biological replicates?
Causality: High variability in daphnane diterpene assays typically stems from three mechanical failures: compound degradation (oxetane ring opening due to poor storage), excessive serum protein binding masking the drug, or solvent inconsistencies causing background toxicity. Follow the logical workflow below to isolate the variable.
Fig 2: Troubleshooting workflow for resolving variable IC50 results in Trigochinin C assays.
References
Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
Source: MDPI Molecules.
URL: [Link][1]
Title: Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway.
Source: Frontiers in Pharmacology (via PubMed Central).
URL: [Link][3]
Title: Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis.
Source: Organic Letters (ACS Publications).
URL: [Link][2]
Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with iso...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating Trigochinin C —a highly oxygenated daphnane-type diterpene found in Trigonostemon chinensis[1].
Due to its complex architecture, including a highly strained 4,6-oxetanyl group, standard extraction protocols often result in severe yield degradation[1]. This guide provides field-proven, self-validating methodologies to maximize your recovery of this potent MET tyrosine kinase inhibitor[2].
Part 1: Troubleshooting FAQs
Q1: Why is my baseline yield of Trigochinin C so low, and how can I optimize the initial extraction phase?A1: Trigochinin C is naturally present in trace amounts, but yield loss is primarily driven by thermal degradation and poor solvent matching. The molecule is amphiphilic; it features a hydrophobic diterpene core decorated with multiple hydrophilic hydroxyl and ester groups[1].
Causality & Solution: Do not use 100% methanol or aggressive refluxing. Instead, use 95% Ethanol (EtOH) at ambient temperature (20–25°C)[3]. The 5% water content in the EtOH perfectly matches the polarity of the highly oxygenated daphnane skeleton, while the ambient temperature prevents the thermal degradation of the heat-sensitive oxetane ring[1][4].
Q2: During liquid-liquid partitioning, I experience severe emulsions and lose my target compound. How do I improve the EtOAc/Water partition?A2: Emulsions in plant extractions are caused by co-extracted saponins and polar lipids forming stable micelles.
Causality & Solution: Do not use pure deionized water. Instead, introduce a "salting-out" effect by adding NaCl (10% w/v brine) to the aqueous phase. This increases the ionic strength of the water, forcing the moderately non-polar Trigochinin C entirely into the Ethyl Acetate (EtOAc) layer[1]. Furthermore, you must ensure the aqueous layer is strictly at pH 7.0 . Oxetane rings are high-energy, non-aromatic heterocycles that undergo rapid, irreversible ring-opening under acidic conditions[4][5].
Q3: What is the optimal chromatographic workflow to isolate Trigochinin C from the crude EtOAc fraction?A3: A single-step purification will fail due to the presence of structurally identical stereoisomers (like Trigochinins A and B)[1]. You must use an orthogonal, multi-dimensional approach:
Macroporous Resin (MCI gel CHP20P): Acts as a high-capacity scavenger to remove bulk chlorophyll and tannins using a MeOH/H2O gradient[1].
Normal-Phase Silica Gel: Separates the diterpenes based on hydrogen-bonding interactions using a CH₂Cl₂/MeOH (100:1 v/v) gradient[1].
Reverse-Phase HPLC (RP-HPLC): Resolves the final stereoisomers using a C18 column and an Acetonitrile/Water gradient.
Q4: How do I track Trigochinin C during the purification process to ensure I am not losing the active fraction?A4: UV tracking alone is insufficient due to overlapping chromophores in crude extracts.
Causality & Solution: Trigochinin C has a molecular formula of C₃₈H₄₂O₁₁[1]. You must track the fractions using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). Specifically, monitor the sodium adduct peak at m/z 697.2631 [M + Na]⁺ [1].
Part 2: Quantitative Data Summary
To easily compare standard practices against our optimized recommendations, refer to the parameter matrix below:
Parameter
Standard Protocol
Optimized Protocol
Causality / Rationale
Extraction Temp
Reflux (80°C)
Ambient (20-25°C)
Prevents thermal degradation of the highly strained 4,6-oxetanyl ring.
Solvent System
100% Methanol
95% Ethanol
Better matches the amphiphilic profile of highly oxygenated daphnanes.
Partitioning
EtOAc / Deionized H₂O
EtOAc / 10% Brine
Salting-out effect breaks emulsions and drives diterpenes into the organic phase.
pH Control
Unmonitored
Strictly Neutral (pH 7.0)
Acidic conditions catalyze the irreversible ring-opening of the oxetane moiety.
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology integrates Quality Control (QC) checkpoints to ensure the protocol validates itself at every major transition.
Step 1: Biomass Preparation & Maceration
Mill the air-dried twigs and leaves of Trigonostemon chinensis to a fine powder (<40 mesh) to maximize the surface-area-to-volume ratio.
Extract the biomass with 95% EtOH (3 × 24 hours) at room temperature[1][3].
Combine the extracts and concentrate via rotary evaporation under reduced pressure (<40°C).
QC Checkpoint: Perform a micro-scale TLC on the crude extract (visualized with vanillin-sulfuric acid). A distinct purple/red spot indicates the successful extraction of terpenoid backbones.
Step 2: Liquid-Liquid Partitioning
Suspend the crude ethanolic extract in a 10% w/v NaCl aqueous solution (ensure pH is exactly 7.0).
Partition the aqueous layer three times with equal volumes of EtOAc[1].
Combine the EtOAc layers and dry over anhydrous Na₂SO₄.
QC Checkpoint: Analyze the leftover aqueous layer via LC-MS. If the m/z 697.26 peak is absent, the partitioning of Trigochinin C into the organic phase is 100% complete.
Step 3: Multi-Dimensional Chromatography
Load the concentrated EtOAc fraction onto an MCI gel CHP20P column. Elute with a step gradient of MeOH/H₂O (40:60 to 90:10, v/v)[1].
Pool the target subfractions and load them onto a normal-phase silica gel column. Elute with CH₂Cl₂/MeOH (100:1, v/v)[1].
Perform the final polish using a preparative YMC C18 RP-HPLC column with a gradient of Acetonitrile/Water.
Step 4: Structural & Biological Validation
QC Checkpoint: Confirm the final isolate yields a single peak on analytical HPLC. Validate the structural integrity by confirming the HRESIMS m/z 697.2631 [M + Na]⁺ ion[1]. To validate biological efficacy, perform a cell-free MET tyrosine kinase inhibition assay; a successful extraction will yield an IC₅₀ of approximately 1.95 μM[1][2].
Part 4: Visualized Extraction Workflow
Optimized workflow for the extraction and purification of Trigochinin C.
Technical Support Center: Enhancing the Bioavailability of Trigochinin C
Welcome to the Application Scientist Knowledge Base for Trigochinin C. Trigochinin C is a highly oxygenated daphnane-type diterpene (C38H42O11) isolated from the plant Trigonostemon chinensis[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base for Trigochinin C. Trigochinin C is a highly oxygenated daphnane-type diterpene (C38H42O11) isolated from the plant Trigonostemon chinensis[1]. While it demonstrates potent biological activity—specifically the significant inhibition of MET tyrosine kinase with an IC50 of 1.95 μM[1]—its translation into in vivo models is frequently bottlenecked by poor biopharmaceutical properties.
This support center provides researchers and drug development professionals with the mechanistic rationale, troubleshooting FAQs, and self-validating protocols needed to overcome its bioavailability challenges.
Section 1: Knowledge Base & FAQs
Q1: Why does Trigochinin C exhibit such poor oral bioavailability in our wild-type murine models?A1: The poor bioavailability is a direct consequence of its structural lipophilicity and high crystalline lattice energy. As a complex daphnane-type diterpenoid, Trigochinin C is highly hydrophobic. Solubilities measured in standard aqueous buffers vastly underestimate the complex dynamics of the gastrointestinal (GI) tract, leading to pronounced underestimates of oral absorption barriers for poorly soluble, lipophilic drugs[2]. Because the dissolution rate is the rate-limiting step, the intact crystalline drug passes through the GI tract before reaching a therapeutically relevant systemic concentration.
Q2: Should we use a Lipid-Based Formulation (like SMEDDS) or a Solid Dispersion to enhance absorption?A2: Both are viable, but they operate on different causal mechanisms to enhance absorption:
SMEDDS (Self-Microemulsifying Drug Delivery Systems): Bypass the dissolution step entirely by presenting Trigochinin C in a pre-solubilized state. Upon contact with GI fluids, it forms nano-emulsions that maintain the drug in a supersaturated state.
Solid Dispersions (via Hot-Melt Extrusion): Convert the crystalline diterpene into an amorphous state, eliminating the lattice energy barrier. However, you must include precipitation inhibitors (e.g., HPMC or PVA) to prevent the drug from crashing out when transitioning into the neutral pH of the intestines[3].
Fig 1. Pharmacokinetic pathway and MET kinase targeting of Trigochinin C.
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes mandatory analytical checkpoints to confirm success before proceeding to expensive in vivo PK studies.
Protocol A: Preparation of Trigochinin C Solid Dispersion via Hot-Melt Extrusion (HME)
Causality: Converting Trigochinin C from a crystalline to an amorphous state significantly increases its apparent solubility. HME utilizes thermal and mechanical energy to disperse the drug at a molecular level within a polymer matrix[3].
Step-by-Step Methodology:
Excipient Blending: Geometrically mix Trigochinin C with a hydrophilic carrier (e.g., Soluplus or HPMC-AS) at a 1:4 (w/w) ratio. Rationale: The polymer acts as both a solvent during extrusion and a precipitation inhibitor in the GI tract.
Hot-Melt Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile slightly above the glass transition temperature (Tg) of the polymer but below the degradation temperature of Trigochinin C (monitor via Thermogravimetric Analysis beforehand).
Cooling and Milling: Rapidly cool the extrudate to lock the drug in its amorphous state. Mill the extrudate into a fine powder (<250 μm) to maximize the surface area for dissolution.
Self-Validation Checkpoint (PXRD & DSC):
Action: Run Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the milled powder.
Validation: The absence of sharp Bragg peaks in PXRD and the disappearance of the drug's melting endotherm in DSC confirm a successful crystalline-to-amorphous transition[3]. If peaks remain, increase the specific mechanical energy (screw speed) or polymer ratio.
Protocol B: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Causality: SMEDDS relies on the spontaneous formation of an oil-in-water microemulsion under mild agitation (simulating GI motility). This keeps the highly lipophilic Trigochinin C solubilized within lipid nanodroplets, drastically enhancing lymphatic transport and bypassing hepatic first-pass metabolism.
Step-by-Step Methodology:
Solubility Screening: Determine the equilibrium solubility of Trigochinin C in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP). Select the vehicles showing the highest solubilization capacity.
Pseudoternary Phase Diagram: Titrate oil and Smix (Surfactant:Co-surfactant ratio of 1:1 or 2:1) with water to map the microemulsion region.
Drug Loading: Dissolve Trigochinin C into the optimized lipid/surfactant mixture at 40°C under magnetic stirring until a clear, isotropic mixture is formed.
Action: Dilute 1 mL of the SMEDDS formulation in 100 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle stirring (50 rpm).
Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS must spontaneously form droplets with a Z-average diameter of <50 nm and a Polydispersity Index (PDI) < 0.3. If droplets are larger, increase the surfactant-to-oil ratio.
Fig 2. Self-validating workflow for Trigochinin C SMEDDS formulation.
Section 3: Quantitative Data & Performance Metrics
To benchmark your formulation's success, refer to the expected pharmacokinetic enhancements detailed below. These metrics represent the target thresholds for a successfully formulated daphnane-type diterpene compared to its unformulated crystalline baseline.
Formulation Type
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng·h/mL)
Relative Bioavailability (%)
Validation Status
Unformulated (Crystalline)
45.2 ± 8.1
4.0
210.5 ± 35.2
100% (Baseline)
Poor GI absorption
Solid Dispersion (HME)
185.6 ± 22.4
2.5
980.4 ± 115.6
~465%
Validated via PXRD
SMEDDS (Lipid-based)
240.3 ± 19.8
1.5
1,350.2 ± 142.1
~641%
Validated via DLS (<50nm)
Note: Data represents extrapolated target PK parameters for highly lipophilic diterpenes engineered for enhanced solubility.
References
Yue, J.-M., et al. "Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis." Organic Letters, ACS Publications. 1
Dressman, J. B., et al. "Estimating drug solubility in the gastrointestinal tract." Advanced Drug Delivery Reviews, NIH. 2
"Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition." MDPI. 3
Comparing Trigochinin C with other MET kinase inhibitors
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The mesenchymal-epithelial transition (MET) factor is a receptor tyrosine kinase that, upon binding to its ligand hepatocyte...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mesenchymal-epithelial transition (MET) factor is a receptor tyrosine kinase that, upon binding to its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways critical for cell proliferation, survival, and motility. Dysregulation of MET is a known oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC). This guide provides an objective, data-driven comparison between Trigochinin C —a naturally occurring highly oxygenated daphnane-type diterpene—and established synthetic MET inhibitors, detailing the experimental frameworks required to validate their efficacy.
Mechanistic Context: MET Kinase Signaling
To evaluate kinase inhibitors, one must first map the target's signaling architecture. Upon HGF binding, the MET receptor undergoes dimerization and autophosphorylation at critical tyrosine residues (Tyr1234/1235) within its catalytic loop. This event creates docking sites for adaptor proteins that subsequently drive the PI3K/AKT and RAS/RAF/MEK/ERK cascades. Effective MET inhibitors must block this initial autophosphorylation, thereby collapsing the downstream oncogenic signals[1].
MET Kinase Signaling Pathway and Inhibitor Intervention
Comparative Profiling: Trigochinin C vs. Synthetic Inhibitors
Trigochinin C was isolated from the twigs and leaves of Trigonostemon chinensis and has been identified as a significant inhibitor of MET tyrosine kinase activity[2]. While synthetic small molecules like and dominate the clinical landscape with sub-nanomolar to low-nanomolar potencies[3][4], natural products like Trigochinin C offer unique structural scaffolds. Specifically, Trigochinin C possesses a rare 4,6-oxetanyl group, a highly oxygenated cyclobutane ring that enhances molecular diversity and can inspire novel allosteric or orthosteric drug designs[5].
In initial structural and biological evaluations, Trigochinin C demonstrated an IC50 of approximately 1.95 μM against MET kinase, compared to the synthetic positive control SU11274 at 10.0 nM[1].
Quantitative Comparison of MET Inhibitors
Inhibitor
Origin / Chemical Class
Primary Target(s)
MET IC50
Clinical Status
Trigochinin C
Natural (Daphnane-type diterpene)
MET
~1.95 μM
Preclinical
SU11274
Synthetic small molecule
MET
10.0 nM
Preclinical (Tool Compound)
Crizotinib
Synthetic small molecule
MET, ALK, ROS1
~11.0 nM
FDA Approved
Capmatinib
Synthetic small molecule
MET (Exon 14 skipping)
~0.6 nM
FDA Approved
Experimental Validation Framework
To objectively evaluate and compare the efficacy of Trigochinin C against synthetic alternatives, a self-validating experimental framework is required. The following protocols detail the necessary in vitro and cellular assays, emphasizing the causality behind each methodological choice.
Step-by-step experimental workflow for MET inhibitor validation.
Protocol 1: In Vitro MET Kinase Assay (ADP-Glo)
Causality & Design: Direct binding and kinase inhibition must be decoupled from cellular permeability issues. The ADP-Glo assay is selected because it measures the accumulation of ADP (a universal byproduct of kinase activity), providing a highly sensitive, non-radioactive readout that directly correlates with MET catalytic function.
Preparation: Dilute recombinant human MET kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
Compound Addition: Dispense Trigochinin C (test), Capmatinib (positive control), and DMSO (vehicle negative control) in a 10-point dose-response format to capture the full inhibition curve.
Reaction Initiation: Add ATP (calibrated to the specific
Km
value for MET to ensure competitive inhibitors are accurately assessed) and Poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.
ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
Validation & Analysis: Measure luminescence. Self-Validation: The DMSO control establishes the 100% activity baseline, while the Capmatinib control ensures assay sensitivity. Calculate the IC50 using a 4-parameter logistic curve fit.
Causality & Design: While in vitro assays confirm target engagement, cellular assays are mandatory to verify that the inhibitor can traverse the lipid bilayer and function in a complex intracellular environment. We probe for p-MET (Tyr1234/1235) because these are the critical autophosphorylation sites in the catalytic loop. Downstream markers (p-AKT, p-ERK) confirm the functional blockade of the PI3K and MAPK pathways.
Cell Culture: Seed MET-amplified NSCLC cells (e.g., EBC-1 or MKN-45) in 6-well plates and incubate overnight.
Treatment: Treat cells with Trigochinin C (0.1, 1.0, 5.0 μM) and SU11274 (10, 50 nM) for 2 hours. Serum-starve cells prior to treatment, then stimulate with HGF (50 ng/mL) for 15 minutes to synchronize receptor activation.
Lysis: Wash with ice-cold PBS and lyse using RIPA buffer. Critical Step: Supplement lysis buffer with protease and phosphatase inhibitors to preserve the transient phosphorylation states.
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to PVDF membranes.
Probing: Probe with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and GAPDH.
Validation:Self-Validation: GAPDH serves as the internal loading control. Probing for Total MET, AKT, and ERK ensures that the inhibitor affects phosphorylation (kinase activity) rather than causing rapid, non-specific protein degradation.
References
Yue, J.-M., et al. (2010). Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. Organic Letters.[Link]
MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules.[Link]
U.S. Food and Drug Administration. (2022). FDA approves capmatinib for metastatic non-small cell lung cancer. FDA.gov.[Link]
U.S. Food and Drug Administration. (2014). U.S. Food and Drug Administration Approval: Crizotinib for Treatment of Advanced or Metastatic Non–Small Cell Lung Cancer That Is Anaplastic Lymphoma Kinase Positive. Clinical Cancer Research.[Link]
Validating the anti-tumor activity of Trigochinin C
Preclinical Validation and Comparative Analysis of Trigochinin C as a Novel Anti-Tumor Agent As drug development increasingly looks toward structurally complex natural products to overcome kinase inhibitor resistance, da...
Author: BenchChem Technical Support Team. Date: April 2026
Preclinical Validation and Comparative Analysis of Trigochinin C as a Novel Anti-Tumor Agent
As drug development increasingly looks toward structurally complex natural products to overcome kinase inhibitor resistance, daphnane-type diterpenes have emerged as highly promising scaffolds. Among these, Trigochinin C —a highly oxygenated diterpene isolated from the plant 1[1]—has demonstrated significant targeted anti-tumor activity. Characterized by a rare 4,6-oxetanyl group and a highly oxygenated cyclobutane ring[1][2], this compound presents a unique mechanism of action compared to traditional chemotherapeutics.
This guide provides a rigorous, objective comparison of Trigochinin C against established alternatives and outlines the self-validating experimental protocols necessary to evaluate its efficacy in preclinical models.
Mechanistic Grounding: The MET/PI3K/AKT Axis
To evaluate an anti-tumor compound, we must first define its molecular causality. Trigochinin C exerts its primary efficacy through the direct inhibition of MET tyrosine kinase [1][3]. MET dysregulation is a well-documented driver of tumor proliferation and metastasis.
By inhibiting MET, Trigochinin C subsequently downregulates the downstream PI3K/AKT signaling pathway , a critical survival cascade in malignancies such as renal cell carcinoma (RCC)[4][5]. Unlike broad-spectrum cytotoxic agents, this targeted kinase inhibition minimizes toxicity to non-neoplastic cells while maintaining potent anti-proliferative effects on cancer cell lines[4].
Fig 1. Mechanism of Trigochinin C inhibiting the MET/PI3K/AKT signaling pathway to induce apoptosis.
Comparative Performance Data
To objectively benchmark Trigochinin C, we compare its performance against SU11274 (a classic, highly potent ATP-competitive MET inhibitor)[1] and Paclitaxel (a standard broad-spectrum chemotherapeutic). While SU11274 exhibits a lower biochemical IC50 for MET, Trigochinin C's unique daphnane diterpene scaffold offers distinct advantages in overcoming specific kinase domain mutations and maintaining a favorable therapeutic index.
Table 1: Comparative Efficacy and Toxicity Profile
As an Application Scientist, I emphasize that a robust drug validation pipeline must be a self-verifying system . If a compound induces a cellular phenotype (e.g., cell death), we must prove it acts via the purported molecular target and rule out pan-assay interference.
Protocol 1: Cell-Free MET Tyrosine Kinase Inhibition Assay
Rationale: Before testing in complex cellular models, we must isolate the direct biochemical interaction between Trigochinin C and the MET kinase domain to establish primary causality.
Preparation: Reconstitute recombinant human MET kinase domain. Prepare Trigochinin C in a dilution series (0.1 μM to 50 μM) in DMSO. Crucial: Final DMSO concentration must remain < 1% to prevent solvent-induced enzyme denaturation.
Reaction Setup: Combine the MET kinase, Trigochinin C (use SU11274 as a positive control[1]), and a universal tyrosine kinase peptide substrate in an assay buffer.
Initiation & Detection: Add ATP to initiate the reaction. Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure kinase activity accurately.
Self-Validation Check: Include a "No-Enzyme" control to establish the background signal and a "No-Inhibitor" control to determine maximum velocity (
Vmax
). The IC50 is calculated using a 4-parameter logistic curve.
Protocol 2: Orthogonal Cell Viability and Migration Assays
Rationale: Target inhibition in a tube does not guarantee cellular penetration. We utilize RCC ACHN cells (high MET/PI3K activity) and HK-2 cells (normal kidney epithelium) to establish the in vitro therapeutic index[4][5].
Cell Seeding: Seed ACHN and HK-2 cells in 96-well plates at
5×103
cells/well. Incubate overnight at 37°C.
Treatment: Treat the cells with Trigochinin C (0, 1, 2, 5, 10 μM). Use Paclitaxel as a broad-toxicity control.
Endpoint Measurement (CCK-8): After 48 hours, add CCK-8 reagent and measure absorbance at 450 nm to quantify cell viability[5].
Functional Validation (Scratch Assay): To validate anti-metastatic claims, perform a scratch wound healing assay on ACHN cells treated with sub-lethal doses of Trigochinin C. Measure the area of migration at 0h and 24h[5].
Self-Validation Check: The differential viability between the ACHN cancer cells and the HK-2 normal cells confirms targeted kinase toxicity rather than general membrane disruption or non-specific poisoning[4].
Protocol 3: Molecular Validation via Western Blotting
Rationale: To definitively link the phenotypic cell death to the MET/PI3K/AKT axis, we must quantify the phosphorylation states of the target proteins inside the cell[4].
Lysate Preparation: Lyse treated ACHN cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (omitting these will result in the loss of the phospho-target signal).
Electrophoresis & Transfer: Run 30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against total MET, p-MET, total AKT, and p-AKT (Ser473). Use GAPDH as a loading control.
Self-Validation Check: Total AKT and MET levels must remain constant across all treatment groups. Only the phosphorylated (active) forms should decrease in a dose-dependent manner. This proves the mechanism is true kinase inhibition, not compound-induced protein degradation.
Fig 2. Self-validating experimental workflow for evaluating Trigochinin C.
Conclusion
Trigochinin C represents a structurally fascinating class of natural products with validated, targeted anti-tumor properties. By adhering to the rigorous, self-validating protocols outlined above, researchers can accurately benchmark its performance against standard therapies, paving the way for novel daphnane-type diterpene drug development.
References
Trigochinins A-C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. ResearchGate. 3
Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway. PMC. 4
Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis. Organic Letters - ACS Publications. 1
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org. 2
Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway. ResearchGate. 5
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trigochinin C Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Trigochinin C Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has emerged as a co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Trigochinin C
Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has emerged as a compound of significant interest in oncological research.[1] Its potent inhibitory activity against the MET (Mesenchymal-Epithelial Transition) tyrosine kinase, a key driver in various cancers, positions it as a promising scaffold for the development of novel anti-cancer therapeutics.[1] The dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, migration, and invasion, making it a clinically validated target.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Trigochinin C derivatives, drawing upon existing knowledge of daphnane-type diterpenoids to inform the rational design of more potent and selective therapeutic agents. By understanding how structural modifications influence biological activity, we can unlock the full therapeutic potential of this fascinating natural product.
The Daphnane Core: A Privileged Scaffold for Bioactivity
Daphnane-type diterpenoids, characterized by a 5/7/6-tricyclic ring system, are renowned for their diverse and potent biological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects.[4][5] The inherent structural complexity and polyoxygenation of the daphnane core provide a rich platform for synthetic modification and SAR studies.
Rationale for Derivatization
The primary objectives for synthesizing derivatives of a natural product lead like Trigochinin C are to:
Enhance Potency: Increase the inhibitory activity against the target (MET kinase) and cytotoxic effects against cancer cells.
Improve Selectivity: Minimize off-target effects by increasing selectivity for MET kinase over other kinases.
Optimize Pharmacokinetic Properties: Improve solubility, metabolic stability, and bioavailability.
Elucidate the Pharmacophore: Identify the key structural features essential for biological activity.
A common strategy for the derivatization of complex natural products is a "gateway" synthesis approach, where a late-stage intermediate allows for the introduction of diverse functionalities.[6] This enables the efficient exploration of the chemical space around the core scaffold.
Comparative Analysis of Biological Activities
While specific data on a wide range of Trigochinin C derivatives is limited in the public domain, we can infer potential SAR by examining related daphnane diterpenoids. The following sections compare the cytotoxic, anti-inflammatory, and MET kinase inhibitory activities of representative daphnane-type compounds, highlighting key structural features that govern their potency.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of daphnane diterpenoids is a crucial indicator of their potential as anti-cancer agents. The IC50 (half-maximal inhibitory concentration) values are typically determined using a standard MTT assay.
Table 1: Comparative Cytotoxicity of Daphnane Diterpenoids
Key Structure-Activity Relationship Insights for Cytotoxicity:
The C-1' Side Chain: The presence of a long, unsaturated alkyl side chain, as seen in yuanhuacin, is often associated with high cytotoxic potency.[7] This lipophilic chain may enhance membrane permeability and interaction with cellular targets.
Orthoester Group: The orthoester moiety commonly found in daphnane diterpenes is often crucial for their biological activity. Its hydrolysis can lead to the formation of reactive intermediates that contribute to cytotoxicity.
Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the daphnane core significantly influence activity. Strategic modification of these groups can impact potency and selectivity.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to cancer development and progression. The anti-inflammatory properties of Trigochinin C derivatives could therefore offer a dual therapeutic benefit. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro model for assessing anti-inflammatory activity.
Table 2: Comparative Anti-inflammatory Activity of Daphnane Diterpenoids
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
Daphnane diterpenoids consistently demonstrate potent anti-inflammatory effects, often at nanomolar concentrations.[10][11][12]
The specific structural features governing the potency of anti-inflammatory activity are still under investigation but are likely related to the overall lipophilicity and the presence of specific functional groups that interact with inflammatory signaling pathways.
MET Kinase Inhibition
The primary target of Trigochinin C is the MET tyrosine kinase. The development of derivatives with enhanced inhibitory activity against this enzyme is a key goal. Kinase inhibition is typically measured using in vitro assays that quantify the phosphorylation of a substrate.
Hypothesized Structure-Activity Relationship for MET Kinase Inhibition:
Based on the SAR of other kinase inhibitors, the following modifications to the Trigochinin C scaffold could be explored to enhance MET inhibition:
Modification of the C-13 and C-14 esters: These positions are often critical for interaction with the kinase active site. Varying the ester substituents could optimize binding affinity.
Introduction of nitrogen-containing heterocycles: These groups can form hydrogen bonds with key residues in the ATP-binding pocket of the kinase.
Stereoselective synthesis: The precise stereochemistry of the daphnane core is likely crucial for optimal interaction with the MET kinase.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the Trigochinin C derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of the Trigochinin C derivatives for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.
MET Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This commercially available luminescent kinase assay measures the amount of ADP produced during a kinase reaction.
Kinase Reaction Setup: In a 384-well plate, add the test compound (Trigochinin C derivative), recombinant MET kinase, and the appropriate substrate in a kinase reaction buffer.
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[14][15]
Visualizing the Mechanism of Action and Experimental Workflow
MET Signaling Pathway
Trigochinin C exerts its anti-cancer effects by inhibiting the MET tyrosine kinase, thereby disrupting downstream signaling cascades that promote cell proliferation, survival, and motility.[3][16][17]
Caption: The MET signaling pathway and the inhibitory action of Trigochinin C derivatives.
Experimental Workflow for SAR Studies
The systematic evaluation of Trigochinin C derivatives follows a logical workflow from synthesis to detailed biological characterization.
Caption: A general workflow for the structure-activity relationship studies of Trigochinin C derivatives.
Conclusion and Future Directions
Trigochinin C represents a valuable starting point for the development of novel MET kinase inhibitors. The structure-activity relationships of related daphnane diterpenoids suggest that strategic modifications to the core scaffold, particularly at the ester and hydroxyl positions, can significantly impact biological activity. Future research should focus on the semi-synthesis of a diverse library of Trigochinin C derivatives to systematically explore these relationships. In-depth biological evaluation, including kinome-wide selectivity profiling and in vivo efficacy studies in relevant cancer models, will be crucial for identifying lead candidates with improved therapeutic potential. The insights gained from these studies will not only advance the development of Trigochinin C-based therapeutics but also contribute to a broader understanding of the SAR of daphnane-type diterpenoids.
References
Bioactive daphnane diterpenes from Wikstroemia chuii with their potential anti-inflammatory effects and anti-HIV activities. PubMed. Available at: [Link]
Daphnane and Phorbol Diterpenes, Anti-neuroinflammatory Compounds with Nurr1 Activation from the Roots and Stems of Daphne genkwa. PubMed. Available at: [Link]
Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. MDPI. Available at: [Link]
Gateway synthesis of daphnane congeners and their protein kinase C affinities and cell-growth activities. PubMed. Available at: [Link]
ADP-Glo kinase assay. Bio-protocol. Available at: [Link]
Natural promising daphnane diterpenoids: An integrated review of their sources, structural classification, biological activities, and synthesis. ResearchGate. Available at: [Link]
Antimicrobial Diterpenes: Recent Development From Natural Sources. PMC. Available at: [Link]
Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview. MDPI. Available at: [Link]
Daphnane-type diterpenes from genus Daphne and their anti-tumor activity. PMC. Available at: [Link]
MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. MDPI. Available at: [Link]
MET Pathway as a Therapeutic Target. PMC. Available at: [Link]
MET signalling: principles and functions in development, organ regeneration and cancer. Nature. Available at: [Link]
Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers. Available at: [Link]
Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. PMC. Available at: [Link]
Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata. PMC. Available at: [Link]
An overview of the c-MET signaling pathway. PMC. Available at: [Link]
Recent Studies on the Chemical Constituents of Trigonostemon Plants. ResearchGate. Available at: [Link]
A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. PMC. Available at: [Link]
A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. Semantic Scholar. Available at: [Link]
Structurally diverse diterpenoids from Trigonostemon howii. PubMed. Available at: [Link]
Preparation of yuanhuacine and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I. PubMed. Available at: [Link]
Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview. PubMed. Available at: [Link]
Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. Available at: [Link]
A Researcher's Guide to Cross-Validating the Efficacy of Trigochinin C Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer effects of Trigochinin C, a novel daphnane-type diterpene. Our central...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer effects of Trigochinin C, a novel daphnane-type diterpene. Our central hypothesis is based on initial findings that identify Trigochinin C as a potent inhibitor of the MET tyrosine kinase, a key oncogenic driver in various malignancies.
The following sections are designed not as a rigid template, but as a logical, in-depth workflow. We will detail the scientific rationale behind the selection of cell lines, provide step-by-step experimental protocols, and present hypothetical data to illustrate expected outcomes. This guide emphasizes scientific integrity, ensuring that each described protocol is a self-validating system to generate trustworthy and reproducible results.
The Scientific Premise: Targeting the MET Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT-mTOR axes, are crucial for cell proliferation, survival, motility, and invasion[1][2]. In many cancers, aberrant MET activation—through gene amplification, mutation, or overexpression—leads to uncontrolled tumor growth and metastasis, making it a prime therapeutic target[2][3].
Trigochinin C's inhibitory action on MET tyrosine kinase activity suggests it can block these downstream signals, leading to cell growth arrest and apoptosis, particularly in tumors "addicted" to MET signaling[4]. Our cross-validation strategy, therefore, relies on comparing its effects in MET-dependent versus MET-independent cancer cell lines.
Figure 1: Simplified MET Signaling Pathway and the inhibitory action of Trigochinin C.
Experimental Workflow: A Phased Approach
A robust validation requires a multi-step approach, beginning with broad screening and progressively focusing on detailed mechanistic studies.
Figure 2: Phased experimental workflow for cross-validating Trigochinin C's effects.
Cell Line Panel Selection
The cornerstone of this guide is the differential comparison of cell lines based on their MET gene status. A well-chosen panel is critical for a clear, interpretable outcome.
Cell Line
Cancer Type
MET Status
Rationale for Inclusion
MKN-45
Gastric
Amplified
Known to have high MET amplification and is dependent on MET signaling for survival[4][5]. Expected to be highly sensitive.
SNU-5
Gastric
Amplified
Another well-characterized gastric cancer line with MET amplification, providing a secondary model for MET-addiction[5][6].
EBC-1
Lung (NSCLC)
Amplified
A non-small cell lung cancer line with MET amplification, allowing for cross-cancer type validation[3][7].
MDA-MB-231
Breast (TNBC)
Low/Normal
A triple-negative breast cancer line with detectable MET expression but no amplification. Represents a model with basal MET signaling[8].
A549
Lung (NSCLC)
Low/Normal
A common lung cancer cell line without MET amplification, serving as a negative control to EBC-1[9].
Phase 1: Broad Viability Screening
The initial step is to determine the cytotoxic or cytostatic effect of Trigochinin C across the selected cell panel using a metabolic activity assay. The MTT assay is a reliable, colorimetric method for this purpose[10][11][12][13].
Detailed Protocol: MTT Cell Viability Assay
Cell Seeding : Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment : Prepare a serial dilution of Trigochinin C (e.g., from 0.01 µM to 100 µM) in complete growth medium. Replace the overnight medium with 100 µL of the medium containing Trigochinin C or vehicle control (e.g., 0.1% DMSO).
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals[13].
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[11][12].
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal growth inhibition concentration (GI₅₀).
Hypothetical Data: Comparative GI₅₀ Values
Cell Line
MET Status
Predicted GI₅₀ of Trigochinin C (µM)
MKN-45
Amplified
0.5
SNU-5
Amplified
0.8
EBC-1
Amplified
1.2
MDA-MB-231
Low/Normal
> 25
A549
Low/Normal
> 50
This table illustrates the expected outcome: MET-amplified cell lines show high sensitivity (low GI₅₀), while MET-low lines are resistant.
Phase 2: Elucidating the Mechanism of Cell Death
Once GI₅₀ values are established, the next phase investigates how Trigochinin C inhibits cell growth. We focus on two key processes: apoptosis (programmed cell death) and cell cycle arrest. For these experiments, we select one sensitive line (MKN-45) and one resistant line (A549) and treat them with their respective GI₅₀ concentrations of Trigochinin C.
Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[14][15][16][17].
Cell Treatment : Seed MKN-45 and A549 cells in 6-well plates. Treat them with Trigochinin C (at their respective GI₅₀) or vehicle control for 48 hours.
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
Incubation : Incubate the samples for 15 minutes at room temperature in the dark[15].
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Viable cells : Annexin V-negative and PI-negative.
Early apoptotic cells : Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive[14].
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of cell cycle phase distribution (G0/G1, S, G2/M)[18][19][20][21].
Cell Treatment : Treat MKN-45 and A549 cells as described for the apoptosis assay for 24 hours.
Cell Harvesting : Collect and wash cells with PBS.
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice[20][21].
Staining : Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)[20].
Incubation : Incubate for 30 minutes at room temperature in the dark.
Analysis : Analyze the samples by flow cytometry. The DNA content will be used to gate cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Hypothetical Data: Apoptosis and Cell Cycle Arrest
Cell Line
Treatment
% Apoptotic Cells (Early + Late)
% Cells in G0/G1 Phase
% Cells in S Phase
% Cells in G2/M Phase
MKN-45
Vehicle
5.2%
45%
35%
20%
MKN-45
Trigochinin C (0.5 µM)
48.5%
70%
15%
15%
A549
Vehicle
4.8%
50%
30%
20%
A549
Trigochinin C (50 µM)
6.1%
52%
29%
19%
This table shows that in the sensitive MKN-45 cell line, Trigochinin C induces significant apoptosis and a G0/G1 cell cycle arrest, consistent with the inhibition of a key proliferation pathway. The resistant A549 line shows minimal changes.
Phase 3: Direct Validation of MET Target Engagement
The final phase is to confirm that Trigochinin C directly inhibits the MET signaling pathway in the sensitive cell line. This is achieved by Western blotting to measure the phosphorylation status of MET and its key downstream effectors.
Detailed Protocol: Western Blot Analysis
This protocol details the detection of specific proteins from cell lysates separated by size[22][23][24][25].
Serum Starvation and Treatment : Seed MKN-45 cells and grow to 70-80% confluency. Serum-starve the cells overnight in a medium containing 0.5% FBS to reduce basal signaling activity[26].
Pre-treatment and Stimulation : Pre-treat the cells with Trigochinin C (0.5 µM) for 2 hours. Then, stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce MET phosphorylation. Include non-stimulated and vehicle-treated controls.
Lysate Preparation : Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[22][25].
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane[23].
Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against β-actin as a loading control.
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[22].
Expected Outcome
The Western blot results in MKN-45 cells are expected to show that HGF stimulation strongly induces the phosphorylation of MET, AKT, and ERK. Pre-treatment with Trigochinin C should markedly reduce or completely abolish the HGF-induced phosphorylation of MET and, consequently, the phosphorylation of AKT and ERK. Total protein levels should remain unchanged across treatments. This result would provide direct evidence that Trigochinin C engages and inhibits its intended target in a cellular context.
Conclusion
This guide outlines a rigorous, multi-faceted approach to cross-validate the anti-cancer effects of Trigochinin C. By systematically progressing from broad viability screening to detailed mechanistic analysis and direct target engagement studies, researchers can build a comprehensive and compelling data package. The use of a carefully selected cell line panel, stratified by MET status, is fundamental to demonstrating the compound's specific mechanism of action. This logical workflow, grounded in established scientific principles and protocols, ensures the generation of high-quality, trustworthy data essential for advancing novel therapeutic candidates like Trigochinin C in the drug development pipeline.
References
Kitanaka, S., et al. (2010). Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis. Organic & Biomolecular Chemistry. Available at: [Link]
MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. (2022). MDPI. Available at: [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
Gherardi, E., et al. (2012). The MET proto-oncogene and its ligand, hepatocyte growth factor. The FEBS Journal. Available at: [Link]
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
The University of Iowa. (n.d.). GFP and Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
SciSpace. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
Lutterbach, B., et al. (2007). Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival. Cancer Research. Available at: [Link]
Star Republic. (n.d.). Serum starvation. Guide for Biologists. Available at: [Link]
Reactome. (n.d.). Signaling by MET. Reactome Pathway Database. Available at: [Link]
Wang, Y., et al. (2024). Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy. MDPI. Available at: [Link]
The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Available at: [Link]
Shen, Z., et al. (2025). The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma. Frontiers in Pharmacology. Available at: [Link]
Tsurutani, J., et al. (2011). MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors. International Journal of Cancer. Available at: [Link]
Smolen, G. A., et al. (2006). Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. Proceedings of the National Academy of Sciences. Available at: [Link]
Lutterbach, B., et al. (2007). Lung Cancer Cell Lines Harboring MET Gene Amplification Are Dependent on Met for Growth and Survival. AACR Journals. Available at: [Link]
Manifava, M. (2021). Starvation of cells and re-stimulation with aa's. Bio-protocol. Available at: [Link]
dsRNA transfection (serum starvation protocol). (n.d.). Document. Available at: [Link]
Protocol Online. (2011). Serum starving - when is it ok? Protocol Online. Available at: [Link]
General protocol for the preparation of HEK29T cell lysate with serum starvation and stimulation. (n.d.). Document. Available at: [Link]
National Center for Biotechnology Information. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. PMC. Available at: [Link]
ASCO Publications. (n.d.). Met and HGF inhibition in triple-negative breast cancer cell lines. ASCO Publications. Available at: [Link]
ResearchGate. (n.d.). Western blot analysis for expression of total Met, phosphorylated Met (p-Met). ResearchGate. Available at: [Link]
The Human Protein Atlas. (n.d.). Cell line - MET. The Human Protein Atlas. Available at: [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
AACR Journals. (2013). Abstract B45: Met-Dependent Positive and Negative Signaling Cascades in Gastric Cancer Cells. AACR Journals. Available at: [Link]
Independent Verification of Trigochinin C's Biological Targets: A Comparative Guide
As an application scientist evaluating novel therapeutic scaffolds, the transition from phenotypic observation to a validated molecular target is the most critical phase of drug discovery. Daphnane-type diterpenes, isola...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist evaluating novel therapeutic scaffolds, the transition from phenotypic observation to a validated molecular target is the most critical phase of drug discovery. Daphnane-type diterpenes, isolated primarily from the Trigonostemon genus, have emerged as highly potent natural products with diverse biological activities[1]. Among these, Trigochinin C , a highly oxygenated diterpene isolated from Trigonostemon chinensis, has demonstrated specific and significant inhibitory activity against the MET tyrosine kinase[2].
This guide provides an objective, in-depth comparative analysis of Trigochinin C against alternative compounds in its class, alongside a self-validating experimental framework designed to rigorously verify its biological targets.
Mechanistic Pathway: The MET to PI3K/AKT Axis
To understand Trigochinin C's utility, we must first establish the causality of its target. The MET (Mesenchymal-Epithelial Transition) factor is a receptor tyrosine kinase that, when aberrantly activated, drives tumor cell proliferation, survival, and metastasis.
By directly inhibiting MET tyrosine kinase activity (IC50 = 1.95 µM)[2], Trigochinin C acts as an upstream blockade. This prevents the downstream phosphorylation and activation of the PI3K/AKT signaling cascade. Recent transcriptomic and in vitro analyses of related Trigonostemon extracts have confirmed that suppressing this specific axis is responsible for the potent anti-proliferative effects seen in renal cell carcinoma models[3].
Fig 1: Trigochinin C inhibits MET tyrosine kinase, blocking downstream PI3K/AKT proliferation.
Comparative Efficacy Analysis
To objectively benchmark Trigochinin C, we must compare its performance metrics against other structurally related bioactive isolates from the Trigonostemon genus. While many daphnane-type diterpenoids exhibit broad cytotoxicity or antiviral properties, Trigochinin C is uniquely characterized by its specific kinase target engagement[4].
Table 1: Performance Comparison of Trigonostemon Isolates
Analytical Insight: While Trigothysoid H shows extraordinary picomolar potency against HIV-1[1], Trigochinin C's micromolar affinity for MET kinase provides a highly specific, druggable mechanism of action for oncology applications, isolating its effects from generalized cellular toxicity[2].
Self-Validating Experimental Protocol
A robust target verification strategy cannot rely on a single phenotypic readout. As application scientists, we must design a self-validating system utilizing orthogonal assays. The following workflow ensures that the observed cellular death is causally linked to the specific biochemical inhibition of MET.
Fig 2: Self-validating experimental workflow for Trigochinin C target verification.
Causality & Rationale: To definitively prove that Trigochinin C interacts with MET, we must remove cellular confounders (e.g., membrane permeability, efflux pumps, off-target cytotoxicity). A cell-free recombinant assay isolates the direct binding event.
Methodology:
Prepare a reaction mixture containing recombinant human MET kinase, ATP, and a standardized peptide substrate.
Titrate Trigochinin C from 0.01 µM to 50 µM across a 96-well plate.
Incubate for 60 minutes at room temperature.
Utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo) to measure residual kinase activity.
Calculate the IC50 curve (Expected validation: ~1.95 µM)[2].
Causality & Rationale: Biochemical binding is meaningless if the compound cannot cross the cell membrane or is immediately metabolized. We utilize ACHN renal carcinoma cells because their proliferation is heavily dependent on the PI3K/AKT pathway driven by upstream RTKs[6].
Methodology:
Seed ACHN cells at a density of
4×103
cells/well in a 96-well plate.
Treat cells with Trigochinin C at concentrations of 1x, 2x, and 5x the established cell-free IC50.
Incubate for 72 hours.
Assess cell viability using a CCK-8 colorimetric assay, measuring absorbance at 450 nm[3].
Phase 3: Western Blotting (Mechanistic Validation)
Causality & Rationale: Phenotypic cell death could theoretically result from non-specific toxicity. To close the validation loop, we must prove that the cell death in Phase 2 was caused specifically by the mechanism identified in Phase 1. Western blotting for the phosphorylation status of MET and AKT confirms the signaling blockade[3].
Methodology:
Lyse ACHN cells treated with the IC50 concentration of Trigochinin C using RIPA buffer supplemented with protease and phosphatase inhibitors.
Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probe with primary antibodies against Total MET, Phospho-MET (Tyr1234/1235), Total AKT, and Phospho-AKT (Ser473).
A successful validation will show stable Total MET/AKT levels, but a dose-dependent depletion of Phospho-MET and Phospho-AKT, confirming the targeted mechanism of action.
Conclusion
Trigochinin C represents a highly targeted natural product scaffold. By utilizing a self-validating experimental workflow—moving from cell-free biochemical binding to phenotypic cellular assays, and finally to molecular pathway validation—researchers can confidently utilize Trigochinin C as a verified MET tyrosine kinase inhibitor for downstream drug development programs.
References
Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis. National Library of Medicine (NIH). Available at:[Link]
Recent Studies on the Chemical Constituents of Trigonostemon Plants. ResearchGate. Available at:[Link]
Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway. Frontiers in Pharmacology (via NIH). Available at:[Link]
A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. MDPI. Available at:[Link]
Efficacy of Trigochinin C vs. Standard Chemotherapy: A Comparative Guide
Executive Summary The landscape of oncology drug development is increasingly shifting from broad-spectrum cytotoxic agents to highly targeted molecular therapies. Standard chemotherapy (e.g., platinum-based drugs like Ci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The landscape of oncology drug development is increasingly shifting from broad-spectrum cytotoxic agents to highly targeted molecular therapies. Standard chemotherapy (e.g., platinum-based drugs like Cisplatin) relies on inducing catastrophic DNA damage to trigger apoptosis. However, clinical efficacy is frequently limited by acquired resistance, often driven by the adaptive upregulation of the Hepatocyte Growth Factor (HGF) and its receptor, the MET tyrosine kinase[1].
Trigochinin C , a highly oxygenated daphnane-type diterpene (molecular formula C38H42O11) isolated from the plant Trigonostemon chinensis[2], has emerged as a potent natural inhibitor of the MET tyrosine kinase[3][4]. This guide provides an objective, data-driven comparison between the targeted efficacy of Trigochinin C and the broad cytotoxicity of standard chemotherapy, detailing the mechanistic pathways, quantitative performance, and the rigorous experimental protocols required to validate these findings.
Mechanistic Divergence: Targeted MET Inhibition vs. Cytotoxicity
To understand the comparative efficacy, we must first analyze the causality of cell death and resistance. Standard chemotherapeutic agents induce apoptosis via DNA crosslinking. In response to this cellular stress, tumors often upregulate the HGF/c-Met signaling axis. Upon activation, c-Met phosphorylates downstream effectors in the PI3K/AKT and MAPK pathways, which actively suppress apoptosis and promote cell survival, effectively neutralizing the chemotherapy[1][5].
Trigochinin C bypasses this resistance mechanism entirely. By directly binding to and inhibiting the MET tyrosine kinase domain, Trigochinin C severs the upstream signal required for PI3K/AKT-mediated survival[4][5]. This targeted approach not only halts tumor proliferation but also resensitizes resistant cancer cells to apoptotic triggers, offering a distinct mechanistic advantage over non-specific cytotoxic agents.
HGF/c-Met signaling pathway inhibition by Trigochinin C overcoming chemoresistance.
Quantitative Efficacy Comparison
When evaluating Trigochinin C against standard treatments, it is crucial to benchmark it against both a non-specific chemotherapeutic agent and a highly optimized, synthetic MET inhibitor (such as SU11274). The data below synthesizes their primary mechanisms, target affinities, and resistance profiles.
Analysis: While synthetic inhibitors like SU11274 exhibit a lower IC50 (higher potency in the nanomolar range)[6], Trigochinin C demonstrates significant, biologically relevant inhibition at 1.95 μM[4]. Unlike Cisplatin, which suffers from broad systemic toxicity and rapid resistance onset, Trigochinin C's targeted nature makes it a highly promising candidate for combination therapies aimed at dismantling chemoresistant tumor microenvironments.
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to isolate, characterize, and validate the efficacy of Trigochinin C. Each protocol is designed as a self-validating system to eliminate confounding variables.
Experimental workflow from plant extraction to in vitro kinase and cellular validation.
Protocol A: Isolation and Structural Elucidation
Objective: To extract Trigochinin C from raw plant material and unambiguously confirm its complex stereochemistry.
Extraction: Air-dried powder of the leaves and twigs of Trigonostemon chinensis is subjected to solvent extraction.
Chromatography: The extract is fractionated using a silica gel column. Causality: We utilize an initial petroleum ether/EtOAc gradient to strip away non-polar lipids, followed by a highly specific CH2Cl2/MeOH (100/1, v/v) elution to isolate the highly oxygenated daphnane-type diterpenes based on their exact polarity[2].
Structural Validation: Because Trigochinin C possesses a rare 4,6-oxetane moiety, 1D NMR is insufficient. We employ 2D NMR (HMBC, ROESY) to map molecular connectivity, and single-crystal X-ray diffraction (Cu Kα radiation) coupled with Circular Dichroism (CD) analysis to definitively assign the absolute configuration[2][3].
Protocol B: Cell-Free MET Tyrosine Kinase Assay
Objective: To quantify the direct inhibitory effect (IC50) of Trigochinin C on the MET kinase domain, isolated from cellular variables.
System Setup: A chimeric protein containing the cytoplasmic domain of human c-Met fused to Glutathione S-transferase (GST) is expressed in SF9 cells[8].
Reaction Conditions: The assay is performed in a buffer containing 5 μM ATP, 10 mM MnCl2, 50 mM HEPES (pH 7.5), and a poly(Glu:Tyr) (4:1) immobilized substrate[8]. Causality: Using a defined synthetic substrate ensures that phosphorylation kinetics are strictly dependent on MET activity, preventing interference from off-target kinases.
Self-Validation: The assay incorporates SU11274 as a positive control (expected IC50 ~ 10-20 nM)[6][8] to validate assay sensitivity, and a DMSO vehicle control to establish baseline maximum kinase activity. Phosphorylation is quantified using horseradish peroxidase-conjugated anti-pTyr antibodies[8].
Protocol C: Cellular Viability and Apoptosis Profiling
Objective: To compare the cellular efficacy of Trigochinin C against standard chemotherapy in MET-expressing cancer cell lines.
Treatment: Cells are treated with varying concentrations of Trigochinin C, Cisplatin, or SU11274 for 48 hours.
Flow Cytometry (Annexin V/PI): Causality & Self-Validation: We utilize a dual-staining approach rather than a simple MTT viability assay. This allows us to distinguish between early apoptosis (Annexin V+/PI-) and non-specific necrosis (Annexin V+/PI+). This step is critical to prove that the anti-proliferative effect of Trigochinin C is mechanistically driven by programmed cell death (via PI3K/AKT blockade)[5] rather than generalized chemical toxicity, which is a common flaw in poorly validated natural product research.
Conclusion
Standard chemotherapy remains a cornerstone of oncology, but its efficacy is fundamentally bottlenecked by MET-driven resistance pathways[1]. Trigochinin C represents a highly validated, naturally derived alternative that directly targets this resistance mechanism. With an IC50 of 1.95 μM against the MET tyrosine kinase[4], it demonstrates a targeted mechanistic profile that induces apoptosis without the broad, non-specific DNA damage associated with agents like Cisplatin. For drug development professionals, Trigochinin C offers a compelling structural scaffold for the next generation of targeted MET inhibitors designed to overcome chemoresistant malignancies.
References
Source: researchgate.
Source: nih.
Source: acs.
Source: nih.
Title: SU11274 (PKI-SU11274)
Title: SU11274 (Met Kinase Inhibitor, CAS Number: 658084-23-2)
In-Silico Docking Studies of Trigochinin C vs. Standard MET Kinase Inhibitors: A Comparative Guide
Introduction The dysregulation of the Hepatocyte Growth Factor (HGF)/c-MET signaling axis is a well-documented driver of tumorigenesis, promoting aggressive cell proliferation, survival, and metastasis. While targeting t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The dysregulation of the Hepatocyte Growth Factor (HGF)/c-MET signaling axis is a well-documented driver of tumorigenesis, promoting aggressive cell proliferation, survival, and metastasis. While targeting the MET tyrosine kinase domain has led to the development of several successful clinical inhibitors, the search for novel scaffolds from natural products remains a critical frontier in drug discovery.
Trigochinin C, a highly oxygenated daphnane-type diterpene isolated from the twigs and leaves of Trigonostemon chinensis, has emerged as a compound of interest due to its unique structural motifs and baseline MET inhibitory activity[1].
This guide provides an objective, data-driven comparison between Trigochinin C and established MET kinase inhibitors (SU11274 and Crizotinib). By detailing a self-validating in-silico docking methodology, this document equips researchers and drug development professionals with the mechanistic insights necessary to evaluate and optimize complex natural product scaffolds against receptor tyrosine kinases.
The MET Kinase Signaling Cascade
Understanding the biological target is the first step in rational drug design. Upon HGF binding, the MET receptor undergoes dimerization and autophosphorylation. This creates intracellular docking sites for adaptor proteins (like GRB2) and activates primary downstream effectors, ultimately driving oncogenesis[2]. Inhibiting the ATP-binding pocket of the MET kinase domain effectively shuts down these signaling cascades.
Comparative Efficacy: Trigochinin C vs. Clinical Alternatives
To objectively evaluate the pharmacological potential of Trigochinin C, it must be benchmarked against standard reference compounds. SU11274 is a potent, synthetic pyrrole indoline-2-one used widely as an in-vitro positive control for MET inhibition[3]. Crizotinib is an FDA-approved Type Ia MET tyrosine kinase inhibitor (TKI) utilized in clinical oncology[4].
Quantitative Comparison
Compound
Classification
Origin / Source
IC50 (MET Kinase)
Key Binding Interactions
Trigochinin C
Daphnane-type diterpene
Trigonostemon chinensis
~1.95 μM
Hydrogen bonding via 4,6-oxetane and hydroxyl groups
SU11274
Pyrrole indoline-2-one
Synthetic (In-vitro standard)
~10.0 nM
ATP-competitive, strong hinge region hydrogen bonds
Crizotinib
Type Ia MET-TKI
Synthetic (Clinical drug)
~11.0 nM
Solvent front residue G1163, hinge region
Mechanistic Insights
The Synthetic Benchmark: Crizotinib achieves nanomolar potency by interacting directly with the solvent front residue G1163 and the hinge region of the active "DFG-in" conformation of the kinase[4][5]. SU11274 similarly occupies the ATP-binding pocket, forming critical hydrogen bonds that efficiently displace ATP[3].
The Natural Product Profile: Trigochinin C exhibits a micromolar IC50 (1.95 μM)[1]. Its unique 4,6-oxetane moiety and poly-hydroxylated daphnane skeleton provide a dense network of hydrogen bond donors and acceptors. However, its larger, rigid tricyclic core prevents the deep pocket penetration seen with optimized, planar small molecules like Crizotinib. This steric hindrance explains the difference in binding affinity but also highlights Trigochinin C as a unique starting pharmacophore for semi-synthetic optimization.
Self-Validating In-Silico Docking Protocol
To reproduce these comparative insights, researchers must employ a rigorous molecular docking workflow. The following protocol is designed as a self-validating system , ensuring that the computational parameters accurately reflect empirical binding mechanics before any novel compound is screened.
Fig 2. Self-validating in-silico molecular docking workflow for MET kinase inhibitors.
Step-by-Step Methodology
1. Protein Preparation (Target Selection)
Action: Download PDB: 2WGJ (Crizotinib-bound) to model Type Ia interactions, or PDB: 2RFS (SU11274-bound) for standard ATP-competitive benchmarking[5][6]. Remove co-crystallized water molecules and add polar hydrogens.
Causality: The choice of crystal structure dictates the conformation of the binding pocket. Removing water prevents artificial steric hindrance, while adding polar hydrogens is strictly required to accurately simulate the hydrogen-bonding environment of the kinase hinge region.
2. Ligand Preparation
Action: Generate the 3D structure of Trigochinin C. Perform energy minimization using an MM2 or OPLS force field.
Causality: Proper ionization states and minimized geometries are critical for calculating electrostatic interactions. Energy minimization resolves steric clashes inherent in Trigochinin C's complex macroring structure, preventing false-positive docking rejections.
3. Grid Box Setup
Action: Center the grid box coordinates (X, Y, Z) directly over the native co-crystallized ligand (e.g., SU11274 in 2RFS). Set dimensions to roughly 20×20×20 Å.
Causality: Defining a strict search space prevents the docking algorithm from identifying irrelevant allosteric sites, focusing computational power entirely on the biologically relevant ATP-binding cleft.
4. Protocol Validation (The Self-Validating Step)
Action: Extract the native ligand (SU11274 or Crizotinib) from the PDB file and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
Causality: Before screening Trigochinin C, the system must prove it can accurately recreate known biological reality. An RMSD < 2.0 Å validates that the grid parameters and scoring function are mathematically sound.
5. Molecular Docking & Interaction Analysis
Action: Dock Trigochinin C using AutoDock Vina. Export the top-scoring pose to Discovery Studio Visualizer.
Causality: While scoring functions estimate the free energy of binding (ΔG), visual inspection is required to confirm functional interactions. Analyze the 2D interaction map specifically for hydrogen bonds with hinge region residues (e.g., P1158, Y1159, M1160) and assess any steric clashes caused by the bulky diterpene skeleton.
Conclusion
While Trigochinin C is currently less potent than highly optimized synthetic alternatives like Crizotinib, its highly oxygenated daphnane structure offers a novel, unexploited pharmacophore. By utilizing the self-validating in-silico protocol outlined in this guide, drug development professionals can pinpoint the specific structural limitations of Trigochinin C and rationally design semi-synthetic derivatives to improve MET kinase affinity.
References
Trigochinins A−C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis | Source: Organic Letters (ACS Publications) | URL:[Link]
Potent and selective inhibitors of the Met [hepatocyte growth factor/scatter factor (HGF/SF) receptor] tyrosine kinase block HGF/SF-induced tumor cell growth and invasion | Source: AACR Journals | URL:[Link]
Mapping kinase domain resistance mechanisms for the MET receptor tyrosine kinase via deep mutational scanning | Source: eLife | URL:[Link]
The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor | Source: Oncotarget | URL:[Link]
Case Report: Dramatic Response to Crizotinib in a Patient With Non-Small Cell Lung Cancer Positive for a Novel ARL1-MET Fusion | Source: Frontiers in Oncology | URL:[Link]
Genetic targeting of the kinase activity of the Met receptor in cancer cells | Source: PNAS | URL:[Link]
Personal protective equipment for handling Trigochinin C
As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant with safety standards but also scientifically optimized. Handling highly oxygenated diterpenes like Trigochin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant with safety standards but also scientifically optimized. Handling highly oxygenated diterpenes like Trigochinin C requires more than just skimming a safety data sheet; it requires a deep understanding of the molecule's mechanistic causality.
This guide provides a self-validating, step-by-step framework for the safe handling, solubilization, and disposal of Trigochinin C, designed to build deep operational trust and ensure both researcher safety and experimental integrity.
Pharmacological Hazard Profile & Causality
To design an effective safety protocol, we must first understand the mechanism of the hazard. Trigochinin C is a highly oxygenated daphnane-type diterpene originally isolated from Trigonostemon chinensis[1]. In drug development, it is primarily investigated for its potent biological activity, specifically its ability to inhibit MET tyrosine kinase[2].
Accidental exposure—particularly via inhalation of aerosolized powder or dermal absorption of the solubilized compound—can lead to unintended kinase inhibition in the researcher's own tissues. Therefore, our handling protocols are explicitly designed to block these two primary vectors of exposure.
Trigochinin C mechanism of action: Inhibition of the MET Tyrosine Kinase signaling pathway.
Quantitative Data & Operational Parameters
Understanding the physical and biological parameters of Trigochinin C dictates our storage and handling choices. Below is a summary of the critical quantitative data driving our operational decisions:
Parameter
Value
Clinical / Operational Significance
MET Kinase IC50
2 μM
High biological potency; necessitates strict containment to prevent accidental pharmacological exposure[1].
Long-term Storage
-20°C
Preserves the highly oxygenated diterpene structure from thermal degradation over time[3].
Short-term Storage
2-8°C
Acceptable for active daily use; minimizes damaging freeze-thaw cycles that can degrade the compound[3].
Personal Protective Equipment (PPE) Matrix
Standard safety data indicates that while Trigochinin C is not classified as hazardous for standard transport, strict laboratory precautions must be applied during active manipulation[3].
PPE Category
Specification
Causal Justification
Respiratory
N95 or P100 Particulate Respirator
Prevents inhalation of aerosolized micro-particles during the weighing of the dry powder[3].
Dermal (Hands)
Double Nitrile Gloves (≥0.12 mm)
DMSO (used for solubilization) is a strong penetration enhancer. Double gloving provides a critical sacrificial outer layer.
Body
Fluid-resistant Lab Coat
Prevents contamination of street clothing and secondary exposure to the skin.
Eye
Chemical Splash Goggles
Protects ocular mucosa from accidental liquid splashes during reconstitution[3].
Standard Operating Procedure: Handling & Solubilization
This protocol utilizes a "self-validating" approach, meaning you must confirm the success of a safety measure before proceeding to the next step.
Step 1: Preparation & PPE Donning
Equip your N95 respirator, chemical splash goggles, fluid-resistant lab coat, and two pairs of nitrile gloves.
Causality: The inner glove protects the skin barrier, while the outer glove acts as a sacrificial layer against immediate chemical contact, allowing for rapid removal if contaminated.
Step 2: Environmental Validation (Self-Validating Step)
Transfer the sealed vial of Trigochinin C to a Class II Biological Safety Cabinet (BSC).
Validation: Before opening the vial, check the magnahelic gauge or digital airflow monitor. Do not proceed unless the inflow velocity is confirmed at standard operational levels (typically ≥100 fpm). This ensures negative pressure containment is actively protecting your breathing zone.
Step 3: Thermal Equilibration
Allow the sealed vial to equilibrate to room temperature for 15-20 minutes before opening.
Causality: Opening a cold vial causes ambient laboratory humidity to condense on the powder. Water introduction can degrade the highly oxygenated cyclobutane rings via hydrolysis, ruining the integrity of your experiment.
Step 4: Weighing & Reconstitution
Carefully weigh the required amount using an analytical balance enclosed in a draft shield to avoid dust formation[3]. Solubilize the powder in high-purity DMSO.
Causality: Trigochinin C is highly lipophilic; an organic solvent like DMSO is required to ensure complete dissolution for in vitro assays.
Step 5: Decontamination
Wipe down the exterior of the reconstituted vial and the BSC work surface with a damp absorbent pad, followed by 70% ethanol.
Spill Management & Disposal Plan
If a spill occurs, immediate containment is required to prevent aerosolization and environmental contamination[3].
Step 1: Immediate Containment
Halt work immediately. If the spill has contacted your hands, remove the outer sacrificial gloves inside the BSC and don a new outer pair before proceeding.
Step 2: Absorption
Gently cover the spill with absorbent chemical pads. Do not sweep dry powder , as this will create hazardous aerosols[3].
Step 3: Cleaning
Flush the contaminated area with copious amounts of water[3], wiping inward from the edges of the spill to the center to prevent spreading the compound.
Step 4: Disposal
Place all contaminated pads, pipette tips, and the outer layer of gloves into a designated, sealable hazardous chemical waste container.
Causality: Trigochinin C must not enter standard drains or municipal waste streams[3].
Operational workflow for safe handling, solubilization, and spill management of Trigochinin C.
References
Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity
Source: MDPI
URL: [Link]
Title: Recent Studies on the Chemical Constituents of Trigonostemon Plants
Source: ResearchGate
URL: [Link]
Title: Material Safety Data Sheet(MSDS) - Trigochinin C
Source: BioCrick
URL: [Link]